molecular formula C9H11N3O2 B1276687 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid CAS No. 253315-06-9

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Cat. No.: B1276687
CAS No.: 253315-06-9
M. Wt: 193.2 g/mol
InChI Key: BARCKZNRVNLERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARCKZNRVNLERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425085
Record name 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253315-06-9
Record name 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253315-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 253315-06-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its potential biological applications, particularly as a kinase inhibitor within the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented is intended to support researchers and drug development professionals in their exploration of this compound and its derivatives for therapeutic applications.

Chemical and Physical Properties

This compound is a small molecule featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the 5-position.[1] This unique combination of functional groups makes it a valuable scaffold in drug discovery.

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 253315-06-9
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
SMILES C1CCN(C1)c2ncc(cn2)C(=O)O
InChI Key BARCKZNRVNLERF-UHFFFAOYSA-N
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol.

Synthesis and Experimental Protocol

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the searched literature, a plausible and efficient synthetic route can be constructed based on established pyrimidine chemistry. The following protocol is adapted from the synthesis of structurally similar pyrimidine-5-carboxylic acid derivatives.[2]

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis Workflow Reagents Ethyl 2-chloro-pyrimidine-5-carboxylate + Pyrrolidine Reaction Nucleophilic Aromatic Substitution Reagents->Reaction Intermediate Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate Reaction->Intermediate Hydrolysis Base-catalyzed Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

  • To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 50-60 °C until the hydrolysis is complete (monitored by TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • The resulting precipitate is the desired product, this compound.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Biological Activity and Potential Applications

Derivatives of pyrimidine and pyrrolidine are well-established pharmacophores in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4] The structural motif of 2-aminopyrimidine is a key feature in many kinase inhibitors.

3.1. Kinase Inhibition and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[7][8] A key component of this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase. Inhibition of ALK5 is a promising therapeutic strategy for these conditions.

While direct quantitative data for the inhibitory activity of this compound against ALK5 is not available in the searched literature, its structural features strongly suggest its potential as an ALK5 inhibitor. Many potent and selective ALK5 inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase domain.

TGF-β Signaling Pathway and Inhibition by this compound

TGFB_Signaling TGF-β Signaling Pathway Inhibition TGFB TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor ALK5 ALK5 (Type I Receptor) Receptor->ALK5 activates SMAD SMAD2/3 ALK5->SMAD phosphorylates Inhibitor 2-Pyrrolidin-1-yl- pyrimidine-5-carboxylic acid Inhibitor->ALK5 inhibits pSMAD p-SMAD2/3 SMAD->pSMAD Complex SMAD2/3/4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, EMT) Nucleus->Transcription

Caption: Proposed mechanism of action for this compound in the TGF-β signaling pathway.

Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Further research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of kinases, with a primary focus on ALK5 and other members of the TGF-β receptor family.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Cell-Based Assays: Evaluating the efficacy of this compound in cellular models of cancer and fibrosis to validate its therapeutic potential.

  • In Vivo Studies: Assessing the in vivo efficacy, safety, and pharmacokinetic profile in relevant animal models.

Conclusion

This compound is a versatile chemical entity with significant potential for drug discovery. Its straightforward synthesis and the established importance of its core structural motifs in kinase inhibition make it an attractive candidate for further investigation. This technical guide provides a foundation for researchers to explore the therapeutic applications of this compound, particularly in the context of diseases driven by aberrant TGF-β signaling.

References

An In-depth Technical Guide on 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document combines established physicochemical properties with a review of synthetic methodologies and biological activities of structurally related compounds. The aim is to equip researchers with a foundational understanding and a framework for future investigation of this compound. This guide includes its molecular and chemical properties, a postulated synthetic route, and a discussion of its potential biological significance based on analogous structures.

Introduction

This compound is a small molecule incorporating both a pyrimidine and a pyrrolidine moiety. The pyrimidine ring is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. Similarly, the pyrrolidine ring is a prevalent scaffold in a wide range of pharmaceuticals and natural products. The combination of these two heterocyclic systems in a single molecule suggests a potential for diverse biological activities, making it an attractive candidate for further research and development in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidPubChem[1]
CAS Number 253315-06-9PubChem[1]
Canonical SMILES C1CCN(C1)C2=NC=C(C=N2)C(=O)O
InChI Key BARCKZNRVNLERF-UHFFFAOYSA-N
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents (predicted)

Synthesis and Experimental Protocols

A general and efficient method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach provides a direct route to pyrimidines without substitution at the 4-position.

A potential synthetic workflow for this compound could be envisioned as a multi-step process.

G cluster_0 Proposed Synthesis Workflow start Commercially Available Starting Materials step1 Formation of Amidinium Salt of Pyrrolidine start->step1 Pyrrolidine step2 Synthesis of Pyrimidine-5-carboxylate Ester step1->step2 step3 Hydrolysis of Ester step2->step3 Base or Acid Catalysis end This compound step3->end

A proposed synthetic workflow for this compound.

Note: This proposed workflow is hypothetical and would require experimental validation and optimization.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available in the public domain. However, based on the known activities of structurally related pyrimidine and pyrrolidine derivatives, we can hypothesize potential areas of biological relevance.

Derivatives of pyrimidine are known to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many pyrimidine analogs act as inhibitors of key enzymes in cancer cell proliferation, such as kinases.

  • Antimicrobial Activity: The pyrimidine scaffold is present in several antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.

Pyrrolidine-containing compounds are also known for their diverse biological activities, often acting as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or as ligands for various receptors.

Given these precedents, this compound could potentially interact with various biological targets. A hypothetical screening cascade to explore its biological activity is outlined below.

G cluster_1 Hypothetical Biological Screening Cascade compound This compound primary_screening Primary Screening (e.g., Kinase Panel, GPCR Panel) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Cellular Assays, Dose-Response) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

A suggested workflow for the biological evaluation of the target compound.

Should initial screenings indicate activity in a particular area, for instance, as a kinase inhibitor, further investigation into specific signaling pathways would be warranted. A potential, hypothetical signaling pathway that could be modulated by a pyrimidine-based kinase inhibitor is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_2 Hypothetical Target Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Inhibitor (2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid) Inhibitor->PI3K

A hypothetical signaling pathway potentially targeted by the compound.

Disclaimer: The signaling pathway depicted is a generalized representation and is intended for illustrative purposes only. The actual mechanism of action of this compound, if any, would need to be determined through rigorous experimental investigation.

Conclusion

This compound presents an interesting scaffold for further exploration in drug discovery. While specific experimental data on its synthesis and biological activity are currently limited, this guide provides a foundational understanding of its properties and outlines potential avenues for future research. The proposed synthetic strategies and hypothetical biological targets, derived from the study of related compounds, offer a starting point for scientists and researchers interested in investigating the therapeutic potential of this molecule. Further experimental work is necessary to validate these hypotheses and to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, and potential therapeutic applications, while also proposing a viable synthetic pathway based on established chemical principles.

Chemical Structure and Identification

This compound is a hybrid molecule incorporating a pyrimidine ring, a common scaffold in biologically active compounds, and a pyrrolidine moiety. The carboxylic acid group at the 5-position of the pyrimidine ring provides a handle for further chemical modification and potential interactions with biological targets.

Below is a visualization of the chemical structure and its key identifiers.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

PropertyValueReference
Molecular Weight 193.20 g/mol [1]
Monoisotopic Mass 193.085126602 Da[1]
Topological Polar Surface Area 66.3 Ų[1]
Formal Charge 0[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Complexity 208[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The logical workflow for the proposed synthesis is outlined in the diagram below.

G A Ethyl 2-chloropyrimidine-5-carboxylate C Nucleophilic Aromatic Substitution A->C B Pyrrolidine B->C D Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate C->D Intermediate E Base-catalyzed Hydrolysis D->E F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (Intermediate)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyrimidine ring is displaced by the secondary amine of pyrrolidine.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • Pyrrolidine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Protocol:

  • Dissolve ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.

  • Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, typically under basic conditions.

Materials:

  • Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

  • Aqueous base solution (e.g., 1M Sodium Hydroxide or Lithium Hydroxide)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with water)

  • Aqueous acid solution for neutralization (e.g., 1M Hydrochloric Acid)

Protocol:

  • Dissolve the ethyl ester intermediate in a suitable solvent.

  • Add the aqueous base solution to the ester solution.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C and carefully acidify with the aqueous acid solution until the pH is acidic (typically pH 3-4).

  • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in the public domain, the constituent chemical moieties suggest potential for a range of biological activities.

  • Pyrimidine Core: The pyrimidine ring is a fundamental component of nucleobases and is found in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.

  • Pyrrolidine Moiety: The pyrrolidine ring is another privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and providing a three-dimensional structure that can enhance binding to biological targets.

Given the prevalence of these scaffolds in bioactive molecules, this compound represents a promising candidate for screening in various biological assays.

Potential Areas of Investigation:

  • Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Activity: The pyrimidine nucleus is a key feature of several antibacterial and antifungal drugs.

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Future research, including target identification and mechanism of action studies, will be necessary to understand its biological effects at a molecular level.

Conclusion

This compound is a molecule with significant potential for drug discovery, owing to its hybrid structure containing two well-established pharmacophores. This guide has provided a comprehensive overview of its chemical properties and a plausible synthetic route. The lack of specific biological data highlights an opportunity for further research to explore its therapeutic potential. The proposed experimental protocols offer a starting point for the synthesis and subsequent biological evaluation of this intriguing compound. Researchers in the fields of medicinal chemistry and drug development are encouraged to investigate the biological profile of this and related molecules.

References

Technical Guide: Physicochemical Properties of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring substituted with a pyrrolidine and a carboxylic acid group, suggests potential for various biological activities and makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation and chemical synthesis. This document provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂PubChem[1]
Molecular Weight 193.20 g/mol PubChem[1]
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidPubChem[1]
CAS Number 253315-06-9PubChem[1]
InChI InChI=1S/C9H11N3O2/c13-8(14)7-5-10-9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)PubChem[1]
InChIKey BARCKZNRVNLERF-UHFFFAOYSA-NPubChem[1]
SMILES C1CCN(C1)C2=NC=C(C=N2)C(=O)OPubChem[1]
Boiling Point (Predicted) 432.5 ± 37.0 °C at 760 mmHgSigma-Aldrich
XLogP3-AA (Predicted) 0.7PubChem[1]
Melting Point Not experimentally determined-
Solubility Expected to be soluble in polar organic solvents.-
pKa Not experimentally determined-

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered. A small amount is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to find an approximate range). The heating rate is then slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Understanding the solubility profile in various solvents is crucial for drug development and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

  • Procedure:

    • To a series of test tubes, add a pre-weighed amount (e.g., 1 mg) of this compound.

    • Add a small volume (e.g., 0.1 mL) of the selected solvent to the first test tube.

    • Vortex or shake the tube vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect for the complete dissolution of the solid.

    • If the solid dissolves, add another portion of the solid and repeat until the solution is saturated.

    • If the solid does not dissolve, incrementally add more solvent until dissolution occurs or a maximum volume is reached.

  • Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette.

  • Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

  • Procedure:

    • The solution of the acid is placed in a beaker with a magnetic stirrer.

    • The pH electrode is immersed in the solution, and the initial pH is recorded.

    • The NaOH solution is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued until the pH has risen significantly, well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

experimental_workflow Experimental Workflow for Physical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_properties Physical Property Determination cluster_mp_details Melting Point Protocol cluster_sol_details Solubility Protocol cluster_pka_details pKa Protocol synthesis Synthesis of 2-Pyrrolidin-1-yl- pyrimidine-5-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization melting_point Melting Point Determination characterization->melting_point solubility Solubility Profiling characterization->solubility pka pKa Determination characterization->pka mp1 Sample Preparation melting_point->mp1 sol1 Solvent Selection solubility->sol1 pka1 Sample & Titrant Preparation pka->pka1 mp2 Instrument Setup mp1->mp2 mp3 Heating & Observation mp2->mp3 mp4 Record Melting Range mp3->mp4 data_analysis Data Compilation & Analysis mp4->data_analysis sol2 Sample & Solvent Mixing sol1->sol2 sol3 Observation/Quantification sol2->sol3 sol3->data_analysis pka2 Potentiometric Titration pka1->pka2 pka3 Data Analysis pka2->pka3 pka3->data_analysis

Caption: Workflow for the determination of physical properties.

Conclusion

The physicochemical properties of this compound are essential for its advancement as a potential therapeutic agent. While computational data provides a solid foundation, experimental determination of properties such as melting point, solubility, and pKa is critical for a complete understanding of its behavior. The protocols outlined in this guide provide a framework for researchers to obtain this vital information, thereby facilitating further research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also details standardized experimental protocols for determining key parameters such as solubility and pKa, which are critical for drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS: 253315-06-9) is presented below. These properties are essential for understanding its behavior in biological and chemical systems. The presence of a carboxylic acid group suggests that its solubility will be pH-dependent.[1]

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂PubChem[2]
Molecular Weight 193.20 g/mol PubChem[2]
Predicted pKa 2.21 ± 0.10ChemicalBook[3]
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidPubChem[2]
Synonyms 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxylic acid, 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidCymitQuimica[1]
Appearance Off-white to yellow solidChemicalBook[3]

Understanding pH-Dependent Solubility

The solubility of ionizable compounds like this compound is significantly influenced by the pH of the aqueous medium. The carboxylic acid group can exist in a neutral (protonated) or an ionized (deprotonated) form. The Henderson-Hasselbalch equation governs this equilibrium. Generally, the ionized form of a compound is more soluble in aqueous solutions than its neutral form. Given the predicted pKa of 2.21, the compound will be predominantly in its less soluble neutral form at pH values below 2.21 and will transition to its more soluble ionized form as the pH increases.

ph_dependent_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Predominantly Neutral Form (Low Aqueous Solubility) equilibrium pH = pKa (Equal amounts of neutral and ionized forms) low_ph->equilibrium Increase pH high_ph Predominantly Ionized Form (High Aqueous Solubility) high_ph->equilibrium Decrease pH equilibrium->low_ph Decrease pH equilibrium->high_ph Increase pH

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocols for Solubility and pKa Determination

Accurate determination of solubility and pKa is crucial for drug development. The following are detailed methodologies for key experiments.

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Protocol:

  • Preparation:

    • Weigh an excess amount of this compound into a series of glass vials.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

shake_flask_workflow start Start: Excess Solid + Solvent equilibration Equilibration (Shaking at constant T) start->equilibration separation Separation of Solid and Liquid Phases equilibration->separation filtration Filtration of Supernatant separation->filtration quantification Quantification by HPLC or LC-MS filtration->quantification end End: Determine Solubility quantification->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Potentiometric titration is a precise method for determining the pKa of an ionizable compound and can also be adapted to determine solubility.[6][7][8]

Principle: The compound is dissolved in a solution and titrated with a strong acid or base. The pH of the solution is monitored as a function of the titrant volume. The pKa corresponds to the pH at which half of the compound is ionized.

Experimental Protocol for pKa Determination:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a known volume of purified water or a water-cosolvent mixture if solubility is low. The concentration should be sufficient for accurate pH measurement, typically around 1-10 mM.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Immerse the pH electrode in the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point has been added. The equivalence point is identified as the point of maximum slope on the titration curve.

Adaptation for Solubility Determination:

A modified potentiometric titration method can be employed to determine the intrinsic solubility of poorly soluble weak acids.[6][7][8] This involves titrating a suspension of the compound and analyzing the titration curve to calculate the concentration of the dissolved species.

Conclusion

References

Spectral Analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid (C₉H₁₁N₃O₂), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted and typical spectral characteristics based on the analysis of its functional groups and analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and General Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the 5-position.

  • Molecular Formula: C₉H₁₁N₃O₂[1]

  • Molecular Weight: 193.20 g/mol [1]

  • IUPAC Name: 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid[1]

  • CAS Number: 253315-06-9[1]

Predicted Spectral Data

The following tables summarize the predicted and typical spectral data for this compound based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~8.7Singlet2HH-4, H-6 (Pyrimidine ring)
~3.6Triplet4H-N-CH₂- (Pyrrolidine ring)
~2.0Quintet4H-CH₂-CH₂- (Pyrrolidine ring)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165 - 175-COOH
~160C-2 (Pyrimidine ring)
~158C-4, C-6 (Pyrimidine ring)
~120C-5 (Pyrimidine ring)
~47-N-CH₂- (Pyrrolidine ring)
~25-CH₂-CH₂- (Pyrrolidine ring)
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)[2][3]
~1710StrongC=O stretch (Carboxylic acid dimer)[3]
1600-1450Medium-StrongC=C and C=N stretching (Pyrimidine ring)
1320-1210MediumC-O stretch (Carboxylic acid)[2]
~1200MediumC-N stretch (Aromatic amine)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
193[M]⁺, Molecular ion
176[M-OH]⁺
148[M-COOH]⁺
122Fragmentation of the pyrimidine ring
70Pyrrolidine fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton of the carboxyl group.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode. Positive mode is likely to show the [M+H]⁺ ion, while negative mode would show the [M-H]⁻ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Characterization Synthesis Synthesis & Purification of This compound NMR_Prep Dissolution in Deuterated Solvent Synthesis->NMR_Prep IR_Prep KBr Pellet or ATR Synthesis->IR_Prep MS_Prep Dilution in Volatile Solvent Synthesis->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

Biological Activity of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the biological activity of the heterocyclic compound 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of specific biological activity data, including quantitative metrics, detailed experimental protocols, and defined mechanisms of action for this particular molecule. This document, therefore, provides a broader context by examining the known biological activities of structurally related 2-aminopyrimidine and pyrrolidine-containing compounds, suggesting potential areas of investigation for this compound. Furthermore, it outlines a generalized experimental workflow for the initial biological screening of such a compound and depicts a representative signaling pathway commonly modulated by pyrimidine derivatives.

Introduction

This compound is a small molecule featuring a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and a carboxylic acid at the 5-position. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Similarly, the pyrrolidine ring is a common structural motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target interactions. The combination of these two key structural features in this compound suggests its potential for biological activity; however, to date, no specific studies have been published to confirm or characterize such activity.

Biological Context of Structurally Related Compounds

In the absence of direct data, the potential biological profile of this compound can be inferred by examining its constituent chemical motifs.

  • 2-Aminopyrimidine Derivatives: This class of compounds is known to exhibit a broad spectrum of pharmacological activities. They are key components in several kinase inhibitors, acting as ATP-competitive ligands that bind to the hinge region of the kinase domain. This mechanism is central to their application in oncology. Furthermore, various derivatives have demonstrated antimicrobial, anti-inflammatory, and antiviral properties.

  • Pyrrolidine Carboxylic Acid Derivatives: The pyrrolidine ring, particularly when functionalized with a carboxylic acid, can mimic natural amino acids like proline. This allows such molecules to interact with a variety of biological targets, including enzymes and receptors. Derivatives of pyrrolidine have been explored for their potential as enzyme inhibitors and as modulators of various signaling pathways.

Given these precedents, it is plausible that this compound could be investigated for activities in areas such as oncology (e.g., as a kinase inhibitor), infectious diseases, or inflammatory disorders.

Hypothetical Experimental Workflow

For a novel compound like this compound with an unknown biological profile, a tiered screening approach is typically employed. The following workflow represents a general strategy for its initial biological characterization.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & QC B High-Throughput Screening (HTS) - Broad Target Panels (e.g., Kinase, GPCR, Ion Channel) A->B C Phenotypic Screening - Cell Viability Assays (e.g., Cancer Cell Lines, Microbial Strains) A->C D Hit Confirmation - Re-testing of Primary Hits B->D Primary Hits C->D Primary Hits E Dose-Response Analysis - IC50 / EC50 Determination D->E F Target Deconvolution (for Phenotypic Hits) E->F Confirmed & Potent Hits G Biochemical & Cellular Assays - Target Engagement - Downstream Signaling F->G

Figure 1: A generalized experimental workflow for the initial biological characterization of a novel chemical entity.

Representative Signaling Pathway

Many 2-substituted pyrimidine derivatives function as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A common mechanism of action involves the inhibition of a kinase within a pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of such a pathway, indicating a potential point of inhibition for a hypothetical pyrimidine-based kinase inhibitor.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2-Pyrrolidin-1-ylpyrimidine -5-carboxylic acid (Hypothetical Target) Inhibitor->RAF

Figure 2: A representative signaling pathway (MAPK/ERK) often targeted by pyrimidine-based kinase inhibitors.

Quantitative Data

Due to the lack of published experimental studies on this compound, no quantitative biological activity data (e.g., IC50, EC50, Ki) is available at this time. Consequently, a data presentation table cannot be provided.

Conclusion

While this compound presents an interesting chemical structure combining two biologically relevant motifs, its specific biological activities remain uncharacterized in the public domain. Based on the known pharmacology of related 2-aminopyrimidine and pyrrolidine derivatives, promising avenues for investigation include its potential as a kinase inhibitor for oncology or as an antimicrobial or anti-inflammatory agent. The hypothetical workflow and representative signaling pathway provided in this guide offer a foundational framework for initiating the biological evaluation of this and other novel chemical entities. Further experimental investigation is required to elucidate the true biological profile of this compound.

The Pyrimidine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has made it a "privileged structure" in drug discovery, leading to the development of a wide array of derivatives with potent anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrimidine derivatives, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Targets of Pyrimidine Derivatives

The anticancer activity of pyrimidine derivatives is the most extensively studied, with numerous compounds targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][5] The primary molecular targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and intracellular kinases such as Cyclin-Dependent Kinases (CDKs).

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[6] Its dysregulation through overexpression or mutation is a key driver in various cancers, particularly non-small-cell lung cancer (NSCLC).[6][7] Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain's binding site.[7][8] Several approved drugs, such as gefitinib and erlotinib, feature a fused pyrimidine (quinazoline) core.[7]

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and inhibit apoptosis. Pyrimidine-based inhibitors block this initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR P P EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: EGFR signaling pathway and inhibition by pyrimidine derivatives.

The potency of pyrimidine derivatives against EGFR is typically measured by their half-maximal inhibitory concentration (IC50).

Compound IDEGFR IC50 (nM)Target Cell LineAntiproliferative IC50 (µM)Reference
4g 0.25 µMHepG25.02[9]
MCF-75.1[9]
HCT-1166.6[9]
10b 8.29HepG23.56[10]
A5495.85[10]
MCF-77.68[10]
Compound 14 8.43 (L858R/T790M)MCF-7, A549, HepG2Not specified[11]
Compound 15 6.91 (L858R/T790M)MCF-7, A549, HepG2Not specified[11]
Compound 42 1.1 (L858R)HCC827, H1975, A549Not specified[7]
34 (L858R/T790M)[7]
7.2 (L858R/T790M/C797S)[7]

Table 1: In vitro activity of selected pyrimidine derivatives targeting EGFR.

This protocol outlines a common method to determine the IC50 of a test compound against EGFR kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrimidine derivative (test inhibitor) in 100% DMSO.

    • Create serial dilutions of the test inhibitor in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer to desired concentrations.

  • Assay Plate Setup (96-well, white plate):

    • Add 5 µL of the diluted test inhibitor to the designated wells.

    • Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "blank" wells (no enzyme).

    • Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (except the "blank" wells). The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average signal from the "blank" wells from all other readings.

    • Calculate the percentage of inhibition relative to the "positive control".

    • Plot the percent inhibition against the logarithm of the test inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[12][13]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][14][15] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy.[15] Pyrimidine derivatives, particularly furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds, have been developed as potent VEGFR-2 inhibitors.[14][16]

Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyrimidine inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, preventing these downstream events.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Endothelial Cell Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 P P VEGFR-2->P Dimerization & Autophosphorylation PLCγ PLCγ P->PLCγ PI3K PI3K P->PI3K Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR-2 Blocks ATP binding site Angiogenesis Angiogenesis PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation->Angiogenesis Survival->Angiogenesis

Figure 2: VEGFR-2 signaling pathway and inhibition by pyrimidine derivatives.
Compound IDVEGFR-2 IC50 (nM)Target Cell LineAntiproliferative IC50 (µM)Reference
II-1 Not specifiedHepG25.90[5]
7d Not specifiedA5499.19[15]
HepG211.94[15]
9s Not specifiedA54913.17[15]
HepG218.21[15]
13n Not specifiedA54911.26[15]
HepG215.43[15]
21b 33.4HUVECNot specified[16]
21c 47.0HUVECNot specified[16]
21e 21.0HUVECNot specified[16]
4c 57.1A54911.2[17]
HT-2912.7[17]
7b 42.5A5496.66[17]
HT-298.51[17]

Table 2: In vitro activity of selected pyrimidine derivatives targeting VEGFR-2.

The protocol for the VEGFR-2 kinase assay is analogous to the EGFR kinase assay, substituting the specific enzyme and substrate.

  • Reagent Preparation: As in section 1.1.3, but using recombinant human VEGFR-2 kinase.

  • Assay Plate Setup: As in section 1.1.3.

  • Kinase Reaction: Initiate the reaction by adding diluted VEGFR-2 enzyme. Incubate at 30°C for 45-60 minutes.[2][18]

  • Signal Detection: Use a luminescence-based kit (e.g., Kinase-Glo™ MAX) as described in section 1.1.3.[18]

  • Data Acquisition and Analysis: As described in section 1.1.3.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for regulating the cell cycle.[19] Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK7, CDK8, and CDK9, making them promising anticancer agents.[19][20]

Compound IDTarget CDKIC50 (µM)Reference
5j CDK20.16[21]
5i CDK20.25[21]
BS-194 CDK20.003[21]
CDK70.250[21]
CDK90.090[21]
5f CDK70.479[20]
5d CDK80.716[20]
5b CDK90.059[20]
Compound 66 CDK6Not specified (dual inhibitor)[22]
CDK9Not specified (dual inhibitor)[22]

Table 3: In vitro activity of selected pyrimidine derivatives targeting CDKs.

This protocol describes a method to assess the inhibition of CDK2.

  • Reagent Preparation:

    • Prepare test compounds as described in section 1.1.3.

    • Dilute active CDK2/Cyclin A2 enzyme complex, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 1 µL of the test inhibitor or DMSO vehicle to the wells.

    • Add 2 µL of the diluted CDK2/Cyclin A2 enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ format):

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate IC50 values as described previously.[23]

Anti-Inflammatory Targets of Pyrimidine Derivatives

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
L1 >101.1>9.09
L2 >101.3>7.69
Series 126 Not specified1.03–1.715.71–8.21

Table 4: In vitro COX inhibitory activity of selected pyrimidine derivatives.

This colorimetric assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of heme, arachidonic acid (substrate), and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, chromogen).

    • Reconstitute ovine COX-1 and COX-2 enzymes in the assay buffer.

  • Assay Procedure (96-well plate):

    • To each well, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations. Include a vehicle control.

    • Pre-incubate the mixture at 25°C for 5-10 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 590-620 nm for 1-5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to COX activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration.

    • Determine the percent inhibition compared to the vehicle control.

    • Calculate IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Antiviral and Antibacterial Targets

Pyrimidine derivatives also exhibit a broad spectrum of activity against various viral and bacterial pathogens. Their mechanisms often involve mimicking natural nucleosides to inhibit key enzymes in nucleic acid synthesis.

Antiviral Targets
  • HIV Reverse Transcriptase (RT): Many pyrimidine derivatives, particularly diarylpyrimidines (DAPYs), function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] They bind to an allosteric pocket on the HIV-1 RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[11]

  • DNA Polymerase: Pyrimidine analogues can inhibit viral DNA polymerases, thereby halting the replication of the viral genome. This is a key mechanism for drugs targeting herpes viruses.[5]

  • Dihydroorotate Dehydrogenase (DHODH): Targeting this host cell enzyme, which is crucial for de novo pyrimidine biosynthesis, can create a broad-spectrum antiviral effect by depleting the nucleotide pools necessary for viral replication.[8]

Antibacterial Targets
  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis. Pyrimidine derivatives, such as trimethoprim, are potent and selective inhibitors of bacterial DHFR.[2][9][10]

  • DNA Gyrase: This bacterial topoisomerase is responsible for controlling the topological state of DNA during replication. Pyrimidine-based compounds have been developed to inhibit its activity, often targeting the GyrB subunit's ATPase site.[3]

General Experimental Workflow

The discovery and development of novel pyrimidine-based therapeutic agents typically follow a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow start Library of Pyrimidine Derivatives step1 Primary Screening: In Vitro Target-Based Assay (e.g., Kinase Assay) start->step1 decision1 Potent Hits Identified? step1->decision1 decision1->start No step2 Secondary Screening: Cell-Based Assays (e.g., MTT, Resazurin for Cytotoxicity) decision1->step2 Yes decision2 Active in Cells & Non-Toxic? step2->decision2 decision2->step1 No step3 Lead Optimization: Structure-Activity Relationship (SAR) Studies & Chemical Synthesis decision2->step3 Yes step3->step1 Iterate step4 In Vivo Validation: Animal Models (e.g., Xenograft, Paw Edema) step3->step4 end Preclinical Candidate step4->end no No yes Yes

Figure 3: General workflow for the discovery of pyrimidine-based drugs.
Experimental Protocol: Cell Viability/Cytotoxicity Assay (Resazurin Method)

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.

  • Cell Plating:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium.

    • Add the diluted compounds to the cells. Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubate for a desired exposure time (e.g., 48 or 72 hours).

  • Resazurin Addition:

    • Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in DPBS).

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence from a media-only control.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration that inhibits cell viability by 50%.

Conclusion

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. Its derivatives have been shown to potently and often selectively inhibit a wide range of clinically relevant targets, from receptor tyrosine kinases and CDKs in oncology to COX enzymes in inflammation and essential polymerases and metabolic enzymes in microbes. The continued exploration of this privileged structure, guided by the robust screening and validation protocols outlined in this guide, promises to yield new generations of effective medicines to address significant unmet medical needs.

References

An In-Depth Technical Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid and its Analogs: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in nature, most notably as a key component of nucleobases, and its synthetic tractability make it a privileged structure for the design of novel drugs.[1][2][3][4][5] Within this broad class, 2-aminopyrimidine derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid , a specific analog that combines the established pyrimidine core with a pyrrolidine moiety and a carboxylic acid group, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.

While specific biological data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of its synthesis, potential biological activities, and structure-activity relationships (SAR) based on closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Chemical Properties

PropertyValue
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
CAS Number 253315-06-9

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a plausible synthetic route can be proposed. A general and convenient method involves the reaction of amidinium salts with a 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt.

Proposed Experimental Protocol for Synthesis

This protocol is a representative example adapted from the synthesis of similar 2-substituted pyrimidine-5-carboxylic esters.

Step 1: Formation of the Amidinium Salt (Pyrrolidine-1-carboxamidinium salt)

Pyrrolidine is reacted with a suitable amidinating agent (e.g., S-methylisothiourea sulfate) under basic conditions to form the corresponding pyrrolidine-1-carboxamidine.

Step 2: Cyclization to form the Pyrimidine Ring

The pyrrolidine-1-carboxamidinium salt is then reacted with a suitable three-carbon building block, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, in a suitable solvent like ethanol. The reaction mixture is typically heated to afford the methyl or ethyl ester of this compound.

Step 3: Hydrolysis of the Ester

The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran. Subsequent acidification with an acid, such as hydrochloric acid, will precipitate the final product, this compound.

Diagram of the Proposed Synthetic Workflow

G Pyrrolidine Pyrrolidine Amidinium_Salt Pyrrolidine-1-carboxamidinium Salt Pyrrolidine->Amidinium_Salt Step 1 Amidinating_Agent Amidinating Agent (e.g., S-methylisothiourea) Amidinating_Agent->Amidinium_Salt Ester_Intermediate Methyl/Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate Amidinium_Salt->Ester_Intermediate Step 2: Cyclization Three_Carbon_Synthon Three-Carbon Synthon (e.g., enol salt) Three_Carbon_Synthon->Ester_Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/MeOH) Ester_Intermediate->Hydrolysis Step 3 Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Biological Activities and Potential Applications

The 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Given the structural similarities, it is plausible that this compound and its analogs could exhibit one or more of the following activities:

  • Kinase Inhibition: Many 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The pyrimidine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. Analogs with fused pyrrolo[2,3-d]pyrimidine structures, which are isosteres of adenine, are particularly effective as kinase inhibitors.

  • Antimicrobial Activity: The 2-aminopyrimidine moiety is present in several compounds with antibacterial and antifungal properties. These compounds can interfere with various microbial metabolic pathways.

  • Anti-inflammatory Activity: Some pyrimidine derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general principles from related pyrimidine series can be extrapolated:

  • The 2-position substituent: The nature of the substituent at the 2-position of the pyrimidine ring is critical for target engagement. The pyrrolidine ring in the title compound provides a lipophilic and basic center that can influence solubility, cell permeability, and interactions with the target protein.

  • The 5-position substituent: The carboxylic acid at the 5-position introduces a polar, acidic group that can participate in hydrogen bonding or salt bridge formation with the target protein. This group can also significantly impact the physicochemical properties of the molecule, such as solubility and membrane permeability.

  • The pyrimidine core: The nitrogen atoms at positions 1 and 3 are crucial for the hinge-binding interactions in many kinase inhibitors.

Quantitative Data for Analogous Compounds

To provide a context for the potential potency of this scaffold, the following table summarizes the biological activity of some representative 2-aminopyrimidine and related pyrimidine derivatives against various targets.

Compound ClassTargetIC₅₀ (µM)Reference
2-Aminopyrimidine derivativeβ-Glucuronidase2.8 ± 0.10[6]
2-Aminopyrimidine derivativePlatelet Aggregation (Arachidonic Acid Induced)36.75N/A
Pyrrolo[2,3-d]pyrimidine derivativeEGFR0.079[7]
Pyrrolo[2,3-d]pyrimidine derivativeHer20.040[7]
Pyrrolo[2,3-d]pyrimidine derivativeVEGFR20.136[7]
Pyrrolo[2,3-d]pyrimidine derivativeCDK20.204[7]

Note: The IC₅₀ values are highly dependent on the specific assay conditions and the nature of the substituents on the pyrimidine core.

Potential Signaling Pathway: Kinase Inhibition

Given that many 2-aminopyrimidine derivatives function as kinase inhibitors, a likely mechanism of action for this compound could be the inhibition of a protein kinase signaling pathway. These pathways are fundamental to cellular processes such as proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers.

Diagram of a Generic Kinase Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Transcription_Factor Transcription Factor Effector->Transcription_Factor Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid (Analog) Inhibitor->Kinase1 Inhibits

Caption: Potential inhibition of a generic kinase signaling pathway by a pyrimidine analog.

Conclusion

This compound represents an intriguing scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the extensive research on its analogs suggests a high potential for activity, particularly as a kinase inhibitor. The synthetic accessibility of the pyrimidine core allows for the generation of diverse libraries of analogs, enabling thorough exploration of the structure-activity relationships. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to initiate such an exploration.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and history of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a key heterocyclic scaffold in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the literature, its history is intrinsically linked to the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the synthetic routes to this core structure, its physicochemical properties, and its pivotal role in the structure-activity relationship (SAR) studies of IRAK4 inhibitors for the treatment of inflammatory diseases and cancer. Experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.

Introduction: The Rise of a Versatile Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have been extensively explored for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The 2-substituted pyrimidine-5-carboxylic acid motif, in particular, has garnered significant attention as a versatile template for designing kinase inhibitors.[3][4][5][6] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is also a prevalent feature in many biologically active compounds, often contributing to improved solubility, metabolic stability, and target engagement.[7][8]

The fusion of these two pharmacophorically important fragments in This compound has given rise to a privileged scaffold, most notably in the pursuit of IRAK4 inhibitors.[9][10][11][12]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂PubChem
Molecular Weight 193.20 g/mol PubChem
CAS Number 253315-06-9PubChem
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidPubChem
cLogP 0.7PubChem
Topological Polar Surface Area 66.3 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Synthesis of the Core Scaffold

The synthesis of 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis to the corresponding carboxylic acids is a well-established area of organic chemistry.[3][4] The following section outlines a general, adaptable protocol for the preparation of this compound.

General Synthetic Workflow

The synthesis typically proceeds through a multi-step sequence, beginning with the formation of a pyrimidine ring, followed by the introduction of the pyrrolidine moiety and subsequent hydrolysis of an ester protecting group.

G cluster_0 Pyrimidine Ring Formation Starting Materials Starting Materials Condensation Condensation Starting Materials->Condensation e.g., Diethyl ethoxymethylenemalonate Cyclization Cyclization Condensation->Cyclization with Pyrrolidine-1-carboximidamide Ester Hydrolysis Ester Hydrolysis Cyclization->Ester Hydrolysis e.g., NaOH Final Product Final Product Ester Hydrolysis->Final Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on established methods for the synthesis of related pyrimidine derivatives.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

  • To a solution of diethyl ethoxymethylenemalonate (1.0 eq) in a suitable solvent such as ethanol, add pyrrolidine-1-carboximidamide hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 2.2 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2.0 eq).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Role in Drug Discovery: Inhibition of IRAK4

The "history" of this compound is most prominently defined by its application as a core scaffold in the development of IRAK4 inhibitors.

The IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[12] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[11]

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Transcription MAPK->Pro_inflammatory_Cytokines Transcription

Caption: Simplified IRAK4 signaling pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The this compound core serves as an excellent starting point for SAR studies. The carboxylic acid group often forms a key interaction with the hinge region of the kinase, while the pyrrolidine moiety can be modified to optimize potency, selectivity, and pharmacokinetic properties. The 2-position of the pyrimidine ring and the pyrrolidine ring itself are common points of diversification.

The following table summarizes representative data for IRAK4 inhibitors incorporating the 2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide scaffold, illustrating the impact of substitutions on inhibitory activity.

Compound IDR¹ (at pyrazole)R² (at pyrazolo[1,5-a]pyrimidine)IRAK4 IC₅₀ (nM)Reference
1 H5-NH₂110[11]
14 3-NH₂5-NH(CH₂)₂OH<1[11]
Example Compound A 1-methyl5-{[(3R,4R)-4-aminotetrahydro-2H-pyran-3-yl]amino}(Data not publicly available, but claimed as potent inhibitor)[13]
Example Compound B 1-methyl5-{[(1S,2R)-2-aminocyclohexyl]amino}(Data not publicly available, but claimed as potent inhibitor)[13]

Note: The data in this table is illustrative and compiled from various sources. Direct comparison of IC₅₀ values between different assays should be done with caution.

Conclusion

This compound has emerged as a significant building block in contemporary drug discovery, particularly in the development of kinase inhibitors. Its history is not one of a standalone discovery but rather a testament to its utility as a versatile scaffold that allows for the fine-tuning of molecular properties to achieve potent and selective inhibition of therapeutic targets like IRAK4. The synthetic accessibility of this core, coupled with its favorable physicochemical properties, ensures its continued relevance in the design of next-generation therapeutics for a range of human diseases. This guide provides a foundational resource for researchers looking to leverage this promising scaffold in their own drug discovery endeavors.

References

Methodological & Application

Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step process involving an initial nucleophilic aromatic substitution followed by ester hydrolysis.

Introduction

This compound is a heterocyclic compound of interest in the development of novel therapeutic agents. Its structure combines the pharmacologically relevant pyrimidine core with a pyrrolidine moiety, offering opportunities for diverse biological activities. The synthetic route outlined herein is designed for efficiency and scalability, making it suitable for both small-scale research and larger-scale drug development campaigns.

The overall synthetic pathway involves the reaction of a commercially available 2-chloropyrimidine-5-carboxylate ester with pyrrolidine, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis protocol.

Table 1: Materials and Reagents

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Role
Ethyl 2-chloropyrimidine-5-carboxylateC₇H₇ClN₂O₂186.60Starting Material
PyrrolidineC₄H₉N71.12Reagent
Triethylamine (TEA)C₆H₁₅N101.19Base
Ethanol (EtOH)C₂H₆O46.07Solvent
Sodium Hydroxide (NaOH)NaOH40.00Reagent
Hydrochloric Acid (HCl)HCl36.46Reagent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Table 2: Reaction Parameters and Expected Yields

StepReactionKey ParametersExpected Yield (%)
1Nucleophilic Aromatic SubstitutionReflux in Ethanol, 4-6 hours85-95
2Ester HydrolysisRoom Temperature, 12-18 hours90-98

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Pyrrolidin-1-ylpyrimidine-5-carboxylate

This procedure details the nucleophilic aromatic substitution of ethyl 2-chloropyrimidine-5-carboxylate with pyrrolidine.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Ethanol (10 mL per gram of starting material)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloropyrimidine-5-carboxylate and anhydrous ethanol.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add triethylamine to the solution, followed by the dropwise addition of pyrrolidine.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol

  • Water

  • 1M Hydrochloric Acid

Procedure:

  • Dissolve ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate in a mixture of ethanol and water (1:1 v/v).

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Synthesis of this compound Start Ethyl 2-chloropyrimidine-5-carboxylate Intermediate Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate Start->Intermediate Pyrrolidine, TEA Ethanol, Reflux Final_Product This compound Intermediate->Final_Product 1. NaOH, EtOH/H2O 2. HCl

Application Notes and Protocols for the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore in a multitude of biologically active molecules, and the pyrrolidine moiety can impart favorable pharmacokinetic properties. This document provides detailed protocols for a reliable two-step synthesis of this compound from commercially available pyrimidine precursors. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis.

Overall Synthesis Scheme

The synthesis of this compound is typically achieved through a two-step process starting from a 2-halopyrimidine-5-carboxylic acid ester. Ethyl 2-chloropyrimidine-5-carboxylate is a common and commercially available starting material.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

In the first step, the chloro group at the 2-position of the pyrimidine ring is displaced by pyrrolidine through a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated.

Step 2: Ester Hydrolysis

The resulting ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate is then hydrolyzed to the target carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide in a mixture of water and an organic solvent to ensure solubility of the ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

This protocol details the nucleophilic aromatic substitution of ethyl 2-chloropyrimidine-5-carboxylate with pyrrolidine.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or MeCN).

  • Add pyrrolidine (1.1-1.2 eq.) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate (1.0 eq.) in a mixture of methanol or THF and water.

  • Add sodium hydroxide (2.0-3.0 eq.) or lithium hydroxide (2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 2-chloropyrimidine-5-carboxylatePyrrolidine, TriethylamineDMF604-685-95
Ethyl 2-chloropyrimidine-5-carboxylatePyrrolidine, DiisopropylethylamineMeCN80 (reflux)2-488-96

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylateNaOHMeOH/H₂O502-390-98
Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylateLiOHTHF/H₂O25 (r.t.)4-692-99

Table 3: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)
Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylateC₁₁H₁₅N₃O₂221.268.78 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 3.58 (t, J=6.6 Hz, 4H), 1.95 (t, J=6.6 Hz, 4H), 1.28 (t, J=7.1 Hz, 3H)165.1, 160.8, 157.9, 115.2, 60.5, 46.8, 25.1, 14.3
This compoundC₉H₁₁N₃O₂193.2012.5 (br s, 1H), 8.71 (s, 2H), 3.56 (t, J=6.6 Hz, 4H), 1.94 (t, J=6.6 Hz, 4H)166.5, 160.5, 158.3, 114.8, 46.7, 25.1

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Mandatory Visualization

Synthesis Pathway

Synthesis_Pathway start Ethyl 2-chloropyrimidine-5-carboxylate intermediate Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate start->intermediate Pyrrolidine, Base (SNAr) product This compound intermediate->product NaOH or LiOH (Hydrolysis)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrolysis s1_start Mix Ethyl 2-chloropyrimidine-5-carboxylate, Pyrrolidine, and Base in Solvent s1_react Stir at specified temperature s1_start->s1_react s1_monitor Monitor reaction by TLC/LC-MS s1_react->s1_monitor s1_workup Aqueous workup and extraction s1_monitor->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Ethyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate s1_purify->s1_product s2_start Dissolve Ester in Solvent/Water s1_product->s2_start Proceed to next step s2_react Add Base (NaOH or LiOH) and Stir s2_start->s2_react s2_monitor Monitor reaction by TLC/LC-MS s2_react->s2_monitor s2_acidify Solvent removal and Acidification s2_monitor->s2_acidify s2_isolate Filter and dry the product s2_acidify->s2_isolate s2_product This compound s2_isolate->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Application Notes and Protocols for Pyrrolidine Ring Construction in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer advantageous physicochemical properties, including increased three-dimensional complexity, metabolic stability, and solubility.[3][4] This document provides an overview of prominent methods for constructing the pyrrolidine ring, with a focus on asymmetric strategies for synthesizing novel, enantioenriched compounds. Detailed protocols for key methodologies and quantitative data are presented to aid in the practical application of these techniques in a research and development setting.

Key Synthetic Strategies for Pyrrolidine Ring Construction

The synthesis of substituted pyrrolidines can be broadly approached through several powerful and versatile strategies. These methods offer access to a wide range of substitution patterns and stereochemical outcomes.

  • [3+2] Cycloaddition of Azomethine Ylides : This is one of the most direct and widely employed methods for assembling the pyrrolidine core.[5][6] The reaction involves an azomethine ylide, a 1,3-dipole, reacting with a dipolarophile (typically an alkene) to form the five-membered ring.[4] Catalytic asymmetric variants of this reaction are particularly powerful, enabling the controlled creation of up to four stereocenters in a single step.[6][7]

  • Organocatalytic Intramolecular Aza-Michael Addition : This method relies on the cyclization of a nitrogen nucleophile onto an activated alkene within the same molecule.[8] Chiral organocatalysts, such as proline derivatives, are frequently used to induce high enantioselectivity.[9][10][11] The "Clip-Cycle" approach is an innovative example, where a linear amine is first "clipped" to an activating group via metathesis, followed by an enantioselective aza-Michael cyclization.[12]

  • Chiral Pool Synthesis : This strategy leverages readily available, enantiomerically pure starting materials to construct chiral pyrrolidine derivatives.[2] Common starting points include amino acids like L-proline and its derivatives (e.g., trans-4-hydroxy-L-proline), which provide a pre-defined stereocenter that directs the formation of subsequent stereochemistry.[13][14]

  • Oxetane Desymmetrization : A more recent and innovative approach involves the intramolecular ring-opening of 3-substituted oxetanes with a tethered amine. This method is particularly effective for synthesizing challenging pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position.

Quantitative Data Summary

The following tables summarize the performance of selected modern pyrrolidine construction methods, providing a comparative overview of their efficiency and stereoselectivity across various substrates.

Table 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides with N-tert-Butanesulfinylazadienes [15]

EntryAzadienes (1)Azomethine Ylide (2)ProductYield (%)dr
11a (R=Ph)2a (R¹=Me)3aa71>95:5
21b (R=4-MeC₆H₄)2a (R¹=Me)3ba65>95:5
31c (R=4-FC₆H₄)2a (R¹=Me)3ca70>95:5
41d (R=4-ClC₆H₄)2a (R¹=Me)3da71>95:5
51e (R=4-BrC₆H₄)2a (R¹=Me)3ea72>95:5
61a (R=Ph)2b (R¹=Bn)3ab68>95:5
71a (R=Ph)2c (R¹=Allyl)3ac55>95:5

Reactions performed with (S)-N-tert-butanesulfinyl imine 1 (0.3 mmol), α-imino ester 2 (0.6 mmol), and Ag₂CO₃ (10 mol %) in toluene (0.4 M) at room temperature.[15]

Table 2: Asymmetric 'Clip-Cycle' Synthesis of Spiropyrrolidines via Aza-Michael Addition [12]

EntrySubstrateProductYield (%)er
1Cyclopentane derivedSpiro[4.4]nonane derivative8196:4
2Cyclohexane derivedSpiro[4.5]decane derivative8596:4
3Cycloheptane derivedSpiro[4.6]undecane derivative7594:6
4Tetrahydropyran derivedSpiro[pyrrolidine-3,4'-pyran] derivative8097:3
5N-Boc-piperidine derivedSpiro[pyrrolidine-3,4'-piperidine] derivative9097:3

Yields reported over two steps (metathesis and cyclization). Enantiomeric ratios (er) determined by chiral stationary phase HPLC.[12]

Table 3: Biological Activity of Novel Pyrrolidine-Based CXCR4 Antagonists [1][3][16]

CompoundCXCR4 Binding Affinity (IC₅₀, nM)CXCL12-induced Calcium Flux (IC₅₀, nM)
46 790.25
Plerixafor (AMD3100)453.9

Compound 46 is a novel pyrrolidine-based antagonist. Plerixafor is a known CXCR4 antagonist for comparison.[1][3][16]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric [3+2] Cycloaddition

This protocol is adapted from the diastereoselective synthesis of substituted pyrrolidines via the reaction of chiral N-tert-butanesulfinylazadienes and azomethine ylides.[15]

Materials:

  • (S)-N-tert-Butanesulfinyl imine (1) (1.0 equiv)

  • α-Imino ester (2) (2.0 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol %)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere (e.g., argon or nitrogen), add the (S)-N-tert-butanesulfinyl imine (1) (0.3 mmol, 1.0 equiv).

  • Add silver(I) carbonate (Ag₂CO₃) (0.03 mmol, 0.1 equiv).

  • Add anhydrous toluene to achieve a 0.4 M concentration of the limiting reagent (1).

  • Add the α-imino ester (2) (0.6 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 24 to 72 hours.[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure pyrrolidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.[15]

Protocol 2: General Procedure for Asymmetric 'Clip-Cycle' Synthesis

This protocol describes the two-step synthesis of enantioenriched spiropyrrolidines via alkene metathesis followed by an organocatalytic intramolecular aza-Michael addition.[12]

Step A: Alkene Metathesis ('Clip')

  • Dissolve the Cbz-protected bis-homoallylic amine (1.0 equiv) and the thioacrylate (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Add Hoveyda-Grubbs II catalyst (typically 2-5 mol %) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by flash chromatography to yield the metathesis product.

Step B: Asymmetric Aza-Michael Cyclization ('Cycle')

  • Dissolve the metathesis product from Step A (1.0 equiv) in a suitable solvent (e.g., toluene or chloroform).

  • Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol %).

  • Stir the reaction at the indicated temperature (can range from -20 °C to room temperature) for 24-72 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, the catalyst can be removed by passing the mixture through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the enantioenriched spiropyrrolidine.

  • Determine the enantiomeric ratio (er) by chiral stationary phase HPLC analysis.

Visualizations: Pathways and Workflows

The following diagrams illustrate a key signaling pathway targeted by novel pyrrolidine compounds and a typical experimental workflow for their synthesis.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (αβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Gαq activates PI3K PI3K/Akt Pathway G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cellular_Response MAPK MAPK Pathway (e.g., ERK) PKC->MAPK MAPK->Cellular_Response PI3K->Cellular_Response Antagonist Pyrrolidine Antagonist (e.g., Cmpd 46) Antagonist->CXCR4 Blocks

Caption: CXCR4 signaling cascade and point of inhibition.

Experimental_Workflow Start Starting Materials (e.g., Imine, Alkene) Reaction_Setup Reaction Setup (Solvent, Catalyst, Inert Atmosphere) Start->Reaction_Setup Reaction Ring-Forming Reaction (e.g., [3+2] Cycloaddition) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Flash Chromatography) Workup->Purification Analysis Analysis & Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure Pyrrolidine Compound Analysis->Final_Product

Caption: General workflow for pyrrolidine synthesis.

References

Application Notes and Protocols: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid as a key building block in the synthesis of diverse molecular scaffolds, particularly those with potential therapeutic applications. The document details a generalized, yet robust, protocol for the synthesis of pyrimidine-5-carboxamides and discusses the relevance of this structural motif in targeting various signaling pathways implicated in disease.

Introduction

This compound is a heterocyclic compound incorporating both a pyrimidine ring and a pyrrolidine moiety. This unique combination of structural features makes it an attractive starting material in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including kinase inhibitors, while the pyrrolidine group can enhance solubility and provide a three-dimensional architecture that can facilitate favorable interactions with biological targets. The carboxylic acid functional group serves as a convenient handle for further synthetic modifications, most commonly through amide bond formation, enabling the exploration of a wide chemical space to generate libraries of novel compounds for biological screening.

Application Notes: A Gateway to Kinase Inhibitors and Other Therapeutics

Derivatives of this compound, particularly the corresponding carboxamides, have emerged as promising scaffolds for the development of potent and selective inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Targeting Kinase Signaling Pathways:

  • Salt-Inducible Kinases (SIKs): Pyrimidine-5-carboxamide derivatives have been identified as inhibitors of SIKs, a family of serine/threonine kinases that regulate various physiological processes, including inflammation and metabolism. Inhibition of SIKs can modulate the production of inflammatory cytokines, making this an attractive strategy for the treatment of inflammatory bowel disease (IBD) and other autoimmune conditions.

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.[1][2] By blocking HPK1, the anti-tumor immune response can be enhanced. Pyridine-2-carboxamides, structurally related to pyrimidine-5-carboxamides, have shown potent and selective HPK1 inhibitory activity.[1]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and malignancies.[3][4] 4-Amino-pyrrolopyridine-5-carboxamide scaffolds have been designed as selective JAK1 inhibitors, highlighting the potential of similar pyrimidine-based structures.[5]

The general workflow for utilizing this compound in a drug discovery program often follows a path of initial library synthesis, followed by screening and optimization.

G cluster_0 Synthetic Chemistry cluster_1 Drug Discovery Building_Block 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid Amide_Coupling Amide Coupling Reaction Building_Block->Amide_Coupling Library_Synthesis Library of Pyrimidine- 5-carboxamides Amide_Coupling->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate_Drug Preclinical Candidate Lead_Optimization->Candidate_Drug

General workflow for drug discovery.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of 2-pyrrolidin-1-ylpyrimidine-5-carboxamides via amide bond formation. This protocol is adapted from a similar synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides and may require optimization for specific substrates.[6][7][8]

General Protocol for the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxamides

This procedure details the activation of the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) followed by coupling with a primary or secondary amine.

Materials:

  • This compound

  • Bis(pentafluorophenyl) carbonate (BPC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, for poorly soluble substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (or DCM) is added triethylamine (1.1 eq).

    • The mixture is stirred at room temperature until a clear solution is obtained.

    • Bis(pentafluorophenyl) carbonate (BPC) (1.05 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 1-2 hours. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling:

    • To the solution containing the activated pentafluorophenyl ester, the desired amine (1.0-1.2 eq for primary amines, 2.0-5.0 eq for less reactive or volatile secondary amines) is added.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Work-up A (for products that precipitate): If the product precipitates from the reaction mixture, it is isolated by filtration, washed with cold acetonitrile, and dried under vacuum.

    • Work-up B (for products soluble in the reaction mixture): The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or DCM) and washed successively with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired pyrimidine-5-carboxamide.

Data Presentation

The following table presents representative data for a library of synthesized pyrimidine-5-carboxamides, adapted from a similar study, to illustrate the expected outcomes of the described protocol.[6]

Compound IDAmine PartnerYield (%)Purity (%)
1a Benzylamine85>98
1b 4-Methoxybenzylamine82>99
1c 2-Phenylethylamine7897
1d Cyclohexylamine91>99
1e Morpholine6595
1f Piperidine7296
1g Aniline5592
1h 4-Fluoroaniline5894

Yields and purities are illustrative and will vary depending on the specific amine and reaction conditions.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.

Salt-Inducible Kinase (SIK) Signaling Pathway

SIK_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects LKB1 LKB1 SIK SIK LKB1->SIK Activates cAMP cAMP PKA PKA cAMP->PKA Activates HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inactivates) CRTCs CRTCs SIK->CRTCs Phosphorylates (Inactivates) PKA->SIK Inhibits Gene_Expression Altered Gene Expression HDACs->Gene_Expression CRTCs->Gene_Expression Inflammation Modulation of Inflammation Gene_Expression->Inflammation

Simplified SIK signaling pathway.

Hematopoietic Progenitor Kinase 1 (HPK1) Signaling in T-Cells

HPK1_Pathway cluster_input T-Cell Receptor Activation cluster_core HPK1-mediated Regulation cluster_output Downstream Signaling TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates 14_3_3 14-3-3 Protein SLP76->14_3_3 Binds Ubiquitination Ubiquitination & Degradation 14_3_3->Ubiquitination T_Cell_Activation T-Cell Activation Ubiquitination->T_Cell_Activation Inhibits

HPK1 negative regulation of T-cell signaling.

Janus Kinase (JAK) - STAT Signaling Pathway

JAK_STAT_Pathway cluster_input Extracellular Signal cluster_core Intracellular Cascade cluster_output Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Overview of the JAK-STAT signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward derivatization via amide coupling allows for the rapid generation of compound libraries for screening against a variety of biological targets, particularly protein kinases. The insights into the relevant signaling pathways provide a rational basis for the design of new therapeutic agents for cancer, inflammation, and other diseases. The provided protocols and data serve as a practical guide for researchers embarking on the synthesis and evaluation of this promising class of molecules.

References

Application Notes and Protocols for Amide Coupling with 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules, including peptides, peptidomimetics, and small molecule inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of pharmacological activities. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed protocols for the amide coupling of this compound with various amines using common and efficient coupling reagents.

The selection of an appropriate coupling method is critical for achieving high yields, minimizing side reactions, and ensuring the purity of the final product. Herein, we describe two robust and widely used protocols for the synthesis of N-substituted-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamides: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Data Presentation: Comparative Analysis of Amide Coupling Methods

The choice of coupling reagent can significantly impact the efficiency and outcome of an amide coupling reaction. The following table summarizes typical quantitative data for the amide coupling of heterocyclic carboxylic acids, including pyrimidine derivatives, with various amines. While specific yields for this compound may vary depending on the amine substrate and precise reaction conditions, this table provides a general comparison to guide reagent selection.

Coupling SystemAmine TypeTypical Reaction Time (h)Typical Yield Range (%)Purity (%)Notes
HATU / DIPEA Primary & Secondary Aliphatic2 - 670 - 95>95Generally high yields and fast reaction times.[1]
Primary & Secondary Aromatic4 - 1260 - 90>95Effective for less nucleophilic anilines.
EDC / HOBt / Base Primary & Secondary Aliphatic12 - 2465 - 90>95A cost-effective and widely used method.[1]
Primary & Secondary Aromatic18 - 4850 - 85>95May require longer reaction times for electron-deficient anilines.
BPC / Et3N Primary & Secondary Aliphatic/Aromatic1218 - 10080 - 100Reported for a similar pyrimidine-5-carboxylic acid system.[2]

Experimental Protocols

Materials and General Methods
  • Starting Material: this compound

  • Amines: A representative selection of primary and secondary aliphatic and aromatic amines.

  • Coupling Reagents: HATU, EDC hydrochloride.

  • Additives: HOBt.

  • Bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), or N-Methylmorpholine (NMM).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN).

  • General Equipment: Standard laboratory glassware, magnetic stirrers, reaction monitoring supplies (TLC plates, LC-MS), and purification equipment (flash chromatography system or preparative HPLC).

All reagents should be of high purity and used as received from commercial suppliers. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency, rapid reaction times, and effectiveness with a broad range of amines, including sterically hindered or less nucleophilic substrates.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization if chiral amines are used.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Add a suitable base such as DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC-urea byproduct), saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the general experimental workflow for amide coupling and the mechanistic pathways of the coupling reagents.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (this compound) in Anhydrous Solvent add_amine Add Amine and Base start->add_amine add_reagent Add Coupling Reagent (HATU or EDC/HOBt) add_amine->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Washes (Base, Acid, Brine) quench->wash dry Dry, Filter, and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproduct HOAt + Urea byproduct EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea HOBt_Ester OBt-Active Ester O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CONH-R') HOBt_Ester->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide EDC_Urea EDC-Urea Byproduct

References

Application Notes and Protocols: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a pyrrolidine moiety and a carboxylic acid group. While this specific molecule is cataloged as a chemical entity, detailed public-domain data on its biological activity and specific applications in drug discovery are limited. However, the constituent scaffolds—pyrimidine and pyrrolidine—are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. These application notes, therefore, explore the potential of this compound as a valuable building block in drug discovery, providing hypothetical applications, generalized experimental protocols, and a framework for its evaluation.

Introduction and Physicochemical Properties

This compound integrates two key heterocyclic systems. The pyrimidine ring is a cornerstone of many biologically active molecules, including kinase inhibitors and anti-infective agents. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is widely used to introduce three-dimensionality and improve physicochemical properties in drug candidates.[1] The carboxylic acid group can act as a key interaction point with biological targets, for instance, through hydrogen bonding or salt bridge formation.

The potential of this scaffold lies in the synergistic combination of these features. The pyrimidine core can be tailored to interact with specific enzyme active sites, while the pyrrolidine can modulate solubility, cell permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂PubChem[2]
Molecular Weight 193.20 g/mol PubChem[2]
IUPAC Name 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidPubChem[2]
CAS Number 253315-06-9CymitQuimica[3]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
LogP (calculated) 0.7PubChem[2]

Potential Therapeutic Applications

Given the prevalence of the pyrimidine and pyrrolidine scaffolds in medicinal chemistry, this compound could serve as a starting point for developing inhibitors for several target classes.

  • Kinase Inhibition: Pyrimidine derivatives are frequently employed as hinge-binding motifs in kinase inhibitors. The 2-aminopyrimidine scaffold, in particular, is a well-established pharmacophore. It is plausible that derivatives of this compound could be developed as inhibitors of kinases implicated in oncology and inflammatory diseases, such as Janus kinases (JAKs) or Transforming Growth Factor β-Activated Kinase 1 (TAK1).[4][5][6]

  • Anti-Infective Agents: The pyrimidine ring is a key component of nucleosides and is found in various antimicrobial and antiviral drugs. Additionally, pyrrolidine-containing compounds have shown promise as inhibitors of enzymes essential for microbial survival, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[7]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS, where its three-dimensional structure can be advantageous for interacting with complex receptor binding sites.[1]

Experimental Protocols

The following are generalized protocols that could be adapted for the initial screening and characterization of this compound and its derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for TAK1)

This protocol describes a generic, non-radioactive, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human TAK1/TAB1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound (this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

  • Reaction Setup: a. To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells). b. Add 2 µL of the kinase/substrate mixture in assay buffer. c. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using the high (DMSO control) and low (no enzyme) controls. b. Plot the normalized luminescence against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

The following table illustrates how inhibitory activity data for a series of hypothetical analogs could be presented.

Table 2: Hypothetical IC50 Values of this compound Analogs against a Kinase Panel

Compound IDR Group ModificationIC50 TAK1 (µM)IC50 JAK1 (µM)IC50 JAK2 (µM)
Lead-001 -COOH (Parent)15.2> 50> 50
Analog-002 -CONH₂8.525.145.3
Analog-003 -CONH-CH₃2.110.830.2
Analog-004 -CONH-Ph0.55.618.9

Visualizations: Workflows and Pathways

Diagrams created with Graphviz can help visualize complex biological pathways and experimental workflows.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Hit_ID Hit Identification (HTS) Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt DMPK Preclinical Preclinical Studies (In vivo) Lead_Opt->Preclinical Tox Studies Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A typical drug discovery and development workflow.

MAPK_Signaling_Pathway Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MKK4/7) TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Inhibitor Hypothetical Inhibitor (Pyrimidine Scaffold) Inhibitor->TAK1

References

High-Throughput Screening Assays for Pyrimidine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] High-throughput screening (HTS) has become an indispensable tool in the rapid identification and optimization of bioactive pyrimidine-based compounds.[2] This document provides detailed application notes and experimental protocols for a variety of HTS assays tailored for the screening of pyrimidine compound libraries. It includes methodologies for biochemical and cell-based assays, structured data presentation, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.

Data Presentation: Efficacy of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target. The following tables summarize the inhibitory and cytotoxic activities of various pyrimidine compounds identified through high-throughput screening.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629[1]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841[1]
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8[1]
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC3Cytotoxicity Assay1.18[1]
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02[1]
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21[1]
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17[1]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound ClassTarget EnzymeIC50 / Ki Value
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2K420 nM
Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1-
5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidineJAK1-
Pyrimidine Diamine DerivativesElectrophorus electricus Acetylcholinesterase (EeAChE)~40-90% inhibition at 9 µM
Pyrimidine Diamine DerivativesEquine Butyrylcholinesterase (eqBChE)Ki = 99 ± 71 nM
Novel Synthesized Pyrimidine DerivativesHuman Carbonic Anhydrase I (hCA I)Ki = 39.16 ± 7.70 – 144.62 ± 26.98 nM

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_membrane cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Target Gene Transcription pSTAT->Gene Transcription Activation Inhibitor Pyrimidine-Based JAK Inhibitor Inhibitor->JAK Inhibition

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment & Activation PAR PAR Polymer PARP1->PAR PARylation NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Pyrimidine-Based PARP-1 Inhibitor Inhibitor->PARP1 Inhibition

eEF2K_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation) AMPK AMPK Stress->AMPK Activation eEF2K eEF-2K AMPK->eEF2K Activation eEF2 eEF2 eEF2K->eEF2 Phosphorylation p_eEF2 p-eEF2 (Inactive) eEF2->p_eEF2 Translation Protein Translation Elongation eEF2->Translation Promotion p_eEF2->Translation Inhibition Inhibitor Pyrimidine-Based eEF-2K Inhibitor Inhibitor->eEF2K Inhibition

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_degradation Degradation Glutamine Glutamine + CO2 + ATP Carbamoyl_P Carbamoyl Phosphate Aspartate Aspartate Orotate Orotate UMP UMP UDP UDP UTP UTP CTP CTP dUDP dUDP dUMP dUMP dTMP dTMP Uracil Uracil Thymine Thymine Cytidine Cytidine Uridine Uridine Beta_Alanine β-Alanine Beta_Aminoisobutyrate β-Aminoisobutyrate

Experimental Workflows

HTS_Workflow Compound_Library Pyrimidine Compound Library Assay_Plate Assay Plate (384-well) Compound_Library->Assay_Plate Dispensing Incubation Incubation Assay_Plate->Incubation Reagents Target (Enzyme/Cell) & Reagents Reagents->Assay_Plate Addition Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (IC50, Z') Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The inhibition of kinase activity by a test compound results in a higher concentration of residual ATP, which is detected by a luciferase-based reaction that generates a luminescent signal. The signal intensity is directly proportional to the amount of ATP and thus inversely correlated with kinase activity.[3]

Materials:

  • Purified kinase (e.g., JAK2, eEF-2K)

  • Kinase substrate (specific peptide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution at a concentration near the Km for the specific kinase

  • Pyrimidine-based test compounds serially diluted in DMSO

  • Positive control inhibitor

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettors, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of pyrimidine compounds from the library, DMSO (negative control), and a known inhibitor (positive control) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

  • Enzyme Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

  • Reaction Initiation: To start the kinase reaction, add 5 µL of ATP solution to each well.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[3]

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min) where Signal_compound is the signal in the presence of the test compound, Signal_min is the signal from the positive control (maximum inhibition), and Signal_max is the signal from the DMSO control (no inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • The Z'-factor, a measure of assay quality, should be calculated for each screening plate using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Kinase inhibition by a pyrimidine compound reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal.[5]

Materials:

  • Purified kinase (e.g., PIM-1)

  • Biotinylated peptide substrate

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • ATP solution

  • Pyrimidine-based test compounds

  • TR-FRET detection reagents (Europium-labeled antibody and streptavidin-XL665)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Add 5 µL of 4X concentrated test compound solution to the wells of the assay plate.

  • Enzyme Addition: Add 10 µL of 2X concentrated kinase solution to each well.

  • Reaction Initiation: Add 5 µL of 2X concentrated substrate/ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • Detection: Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mixture to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Determine the percent inhibition based on the TR-FRET ratios of the controls and test compounds.

  • Generate dose-response curves and calculate IC50 values as described for the luminescence assay.

Cell Viability/Cytotoxicity Assay (MTT-Based)

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured. A decrease in signal indicates a reduction in cell viability, suggesting cytotoxic or anti-proliferative effects of the test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • Pyrimidine-based test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well clear-bottom tissue culture plates

  • Spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the for-mazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the percent viability for each treatment condition relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific target protein within intact, living cells. The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). When a test compound competes with the tracer for binding to the target protein, the BRET signal is disrupted in a dose-dependent manner. This allows for the quantitative determination of intracellular compound affinity.[6][7]

Materials:

  • Cells expressing the NanoLuc®-fused target protein of interest

  • Opti-MEM™ I reduced-serum medium

  • Pyrimidine-based test compounds

  • NanoBRET™ Tracer specific for the target

  • NanoBRET™ Nano-Glo® Substrate

  • White, non-binding 384-well assay plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

  • Cell Preparation: Harvest cells expressing the NanoLuc®-target fusion and resuspend them in Opti-MEM™ I medium.

  • Compound and Tracer Addition: Prepare serial dilutions of the pyrimidine test compounds. Add the specific NanoBRET™ Tracer to the cell suspension at a predetermined optimal concentration.

  • Plating: Dispense the cell/tracer suspension into the wells of the assay plate. Add the diluted test compounds to the appropriate wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow binding to reach equilibrium.[6]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.

Data Analysis:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio against the logarithm of the test compound concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.[6]

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of pyrimidine-based compounds against a variety of biological targets. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds. The integration of quantitative data analysis and visualization of relevant biological pathways will further aid in the interpretation of screening results and guide subsequent drug development efforts.

References

Analytical Methods for the Characterization of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. The protocols outlined below are foundational and may require optimization for specific matrices and instrumentation.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol [1]. Its chemical structure consists of a pyrimidine ring substituted with a pyrrolidine group and a carboxylic acid group.

PropertyValueSource
Molecular FormulaC9H11N3O2PubChem[1]
Molecular Weight193.20 g/mol PubChem[1]
IUPAC Name2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acidPubChem[1]
CAS Number253315-06-9PubChem[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC with UV-Vis detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution. Further dilute to create working standards and samples. Filter all solutions through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Monitor the UV absorbance at the λmax of the compound. A preliminary scan using a PDA detector is recommended to determine the optimal wavelength.

Data Presentation:

ParameterRecommended Starting Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Temperature30 °C
DetectionUV at λmax

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity, enabling structural confirmation and quantification at lower levels.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above, but with LC-MS grade solvents.

  • MS Parameters:

    • Ionization Mode: ESI positive or negative mode. Positive mode is likely to protonate the pyrimidine and pyrrolidine nitrogens, while negative mode will deprotonate the carboxylic acid.

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Capillary Voltage, Cone Voltage, and other source parameters: These will need to be optimized for the specific instrument and compound.

  • Data Acquisition and Processing: Use the instrument's software for data acquisition and analysis to determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Data Presentation:

ParameterRecommended Starting Conditions
LC
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase BAcetonitrile (LC-MS Grade)
Flow Rate0.3 mL/min
MS
Ionization ModeESI Positive and Negative
Expected [M+H]+m/z 194.09
Expected [M-H]-m/z 192.08
Scan Rangem/z 50-500

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Prepare Sample Solution filter Filter through 0.22 µm Filter start->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion identify Identify by m/z extract_ion->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for LC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Provides information on the number of different types of carbons.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following are estimated chemical shift ranges based on the structure and general NMR principles. Actual values will vary with solvent and other experimental conditions.

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyrrolidine CH21.8 - 2.2 and 3.4 - 3.8~25 and ~47
Pyrimidine CH8.5 - 9.0~155 - 160
Carboxylic Acid OH> 10 (broad)~165 - 175
Pyrimidine C-COOH-~120 - 130
Pyrimidine C-N-~160 - 165
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Very Broad
C-H (aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=N and C=C (pyrimidine)1500 - 1650Medium to Strong
C-O (Carboxylic Acid)1200 - 1300Medium
C-N (pyrrolidine)1100 - 1250Medium

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_goal Characterization Goal cluster_techniques Analytical Techniques cluster_info Information Obtained goal Full Characterization of This compound hplc HPLC goal->hplc lcms LC-MS goal->lcms nmr NMR goal->nmr ftir FT-IR goal->ftir purity Purity & Quantification hplc->purity lcms->purity mol_weight Molecular Weight lcms->mol_weight structure Structural Elucidation nmr->structure func_groups Functional Groups ftir->func_groups structure->mol_weight structure->func_groups

Caption: Interrelation of analytical techniques for compound characterization.

References

Application Note: A Scalable Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scale-up synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a key building block in the development of various therapeutic agents. The described method is designed for scalability, efficiency, and high purity of the final product.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is a common scaffold in the design of molecules targeting a range of biological pathways. The pyrimidine core is a well-established pharmacophore, and the pyrrolidine substituent can impart desirable physicochemical properties, such as improved solubility and metabolic stability. A reliable and scalable synthetic route is crucial for advancing the research and development of drug candidates incorporating this moiety.

This protocol details a robust and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction, starting from the commercially available 2-chloropyrimidine-5-carboxylic acid.

Synthetic Pathway

The synthesis proceeds through a nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with pyrrolidine. The reaction is carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-chloropyrimidine-5-carboxylic_acid 2-chloropyrimidine-5-carboxylic acid product This compound 2-chloropyrimidine-5-carboxylic_acid->product Nucleophilic Aromatic Substitution pyrrolidine Pyrrolidine pyrrolidine->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMSO) solvent->product experimental_workflow start Start setup Reaction Setup: - Add 2-chloropyrimidine-5-carboxylic acid, K2CO3, and DMSO to flask start->setup addition Add Pyrrolidine dropwise at T < 40 °C setup->addition reaction Heat to 80 °C (4-6 hours) addition->reaction monitoring Monitor by HPLC reaction->monitoring monitoring->reaction <99% conversion workup Work-up: - Quench with ice water - Acidify with 2M HCl to pH 3-4 monitoring->workup >99% conversion precipitation Precipitation and Filtration workup->precipitation drying Dry Product under vacuum at 50 °C precipitation->drying purification Optional Purification: - Recrystallization or - Slurry in EtOAc drying->purification analysis Characterization: - NMR - HPLC - MS drying->analysis If no purification purification->analysis end End Product analysis->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of Ethyl 2-chloropyrimidine-5-carboxylate with pyrrolidine to form Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

Synthesis_Workflow cluster_reactants1 Step 1: Reactants cluster_intermediate Intermediate cluster_product Final Product A Ethyl 2-chloropyrimidine-5-carboxylate C Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate A->C Nucleophilic Aromatic Substitution (SNAr) B Pyrrolidine D This compound C->D Hydrolysis

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the nucleophilic aromatic substitution of 2-chloropyrimidine with pyrrolidine?

A1: The reaction of 2-chloropyrimidine with pyrrolidine has been reported to yield 2-(Pyrrolidin-1-yl)pyrimidine with a yield of 76%.[1] While this is for the unsubstituted pyrimidine, it provides a reasonable expectation for the reaction with the 5-carboxylate derivative.

Q2: What are the key factors influencing the regioselectivity of the SNAr reaction on pyrimidines?

A2: For dichloropyrimidines, substitution is sensitive to substituents on the ring. For instance, with 2,4-dichloropyrimidines, substitution with amines typically occurs at the C-4 position. However, the presence of an electron-donating group at the C-6 position can favor substitution at the C-2 position.[2] While your starting material is a 2-chloropyrimidine, understanding these principles can be helpful in predicting and troubleshooting side reactions.

Q3: What conditions are recommended for the hydrolysis of the ethyl ester?

A3: A general and effective method for the hydrolysis of a similar compound, methyl 2-aminopyrimidine-5-carboxylate, involves using lithium hydroxide in a mixture of methanol and water at 60°C overnight.[3] The product is then precipitated by adjusting the pH to 4 with 1 M HCl.[3]

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: In SNAr reactions with dichloropyrimidines, the formation of a mixture of isomers is a common issue.[2] With 2-chloropyrimidine-5-carboxylate, the primary concern would be incomplete reaction or potential side reactions involving the ester group under harsh conditions. During hydrolysis, especially with strong bases and high temperatures, there is a risk of pyrimidine ring cleavage, although this is not commonly reported for this specific class of compounds under the recommended conditions.

Troubleshooting Guides

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or no yield of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Potential Cause Troubleshooting Steps
Insufficient reactivity of starting materials - Ensure the purity of Ethyl 2-chloropyrimidine-5-carboxylate and pyrrolidine. - Consider using a slight excess of pyrrolidine (1.1-1.5 equivalents).
Inappropriate reaction conditions - Solvent: While aprotic polar solvents like DMF or DMSO are common for SNAr, consider using ethanol or even water, as they have been shown to be effective for similar reactions.[4] - Temperature: Start at room temperature and gradually increase if the reaction is slow. Monitor by TLC to avoid decomposition. - Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl formed during the reaction.
Side reactions - Monitor the reaction closely by TLC to identify the formation of any byproducts. - If di-substitution is suspected (though less likely with a mono-chloro substrate), use a stoichiometric amount of pyrrolidine.

Issue: Difficulty in purifying the product

Potential Cause Troubleshooting Steps
Co-eluting impurities - Column Chromatography: Use a gradient elution system with a mixture of hexane and ethyl acetate. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Product is an oil - If the product is an oil, ensure all solvent is removed under high vacuum. - If impurities persist, consider a second column chromatography with a different solvent system.
Step 2: Hydrolysis

Issue: Incomplete hydrolysis of the ethyl ester

Potential Cause Troubleshooting Steps
Insufficient base or reaction time - Use a sufficient excess of base (e.g., 2.5 equivalents of LiOH).[3] - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Steric hindrance - While less likely for an ethyl ester, if hydrolysis is still sluggish, consider using a stronger base like KOH or NaOH, but be mindful of potential side reactions. - Increasing the reaction temperature may also be necessary.
Low solubility of the starting material - Ensure a homogenous solution. A co-solvent system like methanol/water or THF/water is often effective.

Issue: Low recovery of the carboxylic acid product

Potential Cause Troubleshooting Steps
Incorrect pH for precipitation - Carefully adjust the pH to the isoelectric point of the amino acid. A pH of around 4 is a good starting point.[3] - Add the acid slowly and monitor for precipitation.
Product is water-soluble - If the product has significant water solubility, after acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. - Alternatively, evaporate the aqueous solution to dryness and purify the residue.
Formation of salts - After acidification, if the product remains in solution as a salt, consider using an ion-exchange resin for purification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

This protocol is a general guideline based on similar reported procedures. Optimization may be required.

  • To a solution of Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add pyrrolidine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis to this compound

This protocol is adapted from the hydrolysis of a similar substrate.[3]

  • Dissolve Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v, 10 mL/mmol).

  • Add lithium hydroxide monohydrate (2.5 eq).

  • Stir the mixture at 60°C overnight, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water and adjust the pH to ~4 with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Reported Yields for SNAr of 2-Chloropyrimidine with Amines [1]

Nucleophile (Amine)ProductYield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine84
Piperidine2-(Piperidin-1-yl)pyrimidine93
Pyrrolidine 2-(Pyrrolidin-1-yl)pyrimidine 76

Visualizations

SNAr_Troubleshooting Start Low/No Yield in SNAr P1 Check Purity of Starting Materials Start->P1 P2 Optimize Reaction Conditions Start->P2 P3 Investigate for Side Reactions Start->P3 S2a Adjust Solvent (e.g., EtOH, H2O) P2->S2a S2b Vary Temperature (Monitor by TLC) P2->S2b S2c Ensure Adequate Base (e.g., TEA) P2->S2c S3a Monitor by TLC for Byproducts P3->S3a

Caption: Troubleshooting workflow for low yield in the SNAr step.

Hydrolysis_Troubleshooting Start Incomplete Hydrolysis P1 Increase Base Concentration/Time Start->P1 P2 Adjust Reaction Temperature Start->P2 P3 Improve Solubility Start->P3 S3a Use Co-solvent (MeOH/H2O or THF/H2O) P3->S3a

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

Technical Support Center: Synthesis of Pyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrimidine-5-carboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrimidine-5-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my pyrimidine-5-carboxylic acid synthesis consistently low?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.

  • Suboptimal Reagents: The quality of your starting materials is crucial. Ensure that all reagents, especially those that are moisture-sensitive like sodium hydride, are fresh and handled under anhydrous conditions.[1][2]

  • Inefficient Purification: Product loss can occur during work-up and purification. Optimize your extraction and chromatography methods. For instance, ensure the pH is appropriately adjusted during aqueous extraction to minimize the solubility of the carboxylic acid product in the aqueous layer.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The choice of reactants and reaction conditions can influence the prevalence of side reactions. For example, in some syntheses, the presence of certain functional groups on the starting materials can lead to undesired secondary reactions.

Question: I am observing the formation of significant amounts of byproducts. How can I minimize them?

Answer: The formation of byproducts is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can have a significant impact on the reaction pathway. A systematic optimization of these parameters can help to favor the formation of the desired product over side products. For instance, microwave-assisted synthesis has been shown to reduce reaction times and sometimes improve yields.[1]

  • Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the desired transformation, consider using protecting groups to prevent side reactions.

  • Alternative Synthetic Routes: If optimizing the current reaction conditions does not sufficiently reduce byproduct formation, exploring a different synthetic route might be necessary. Several methods for synthesizing pyrimidine-5-carboxylic acid exist, each with its own advantages and disadvantages depending on the desired substitution pattern.[3]

Question: The purification of my pyrimidine-5-carboxylic acid is proving difficult. What can I do?

Answer: Purification challenges often arise from the physicochemical properties of the product and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography is a standard purification technique.[1] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation. A careful selection of the eluent polarity based on TLC analysis is recommended.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can exploit its acidic nature for purification. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine-5-carboxylic acid and its esters?

A1: Several synthetic routes are available, with the choice often depending on the desired substituents. A widely used method involves the reaction of a sodium salt of an activated propen-1-ol with amidinium salts, which is particularly useful for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[1][2] Other notable methods include Biginelli-type reactions and various multi-component reactions.[1][4]

Q2: How can I improve the yield for the synthesis of 2-substituted pyrimidine-5-carboxylic esters?

A2: For the synthesis involving the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with amidinium salts, ensuring the stability and purity of the sodium salt is critical.[2] This reagent is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride and should be handled under a nitrogen atmosphere.[2] The reaction with the amidinium salt typically proceeds in moderate to excellent yields.[2]

Q3: Are there any "green" synthesis methods available for pyrimidine derivatives?

A3: Yes, green chemistry approaches are being developed for the synthesis of pyrimidine derivatives. These methods often utilize environmentally friendly catalysts and solvents, such as water.[5] One-pot synthesis procedures are also considered green as they reduce the number of steps and waste generated.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is adapted from a method that provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.[1][2]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1]

  • Stir the reaction mixture at room temperature for 12-16 hours.[1]

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the sodium salt as a stable solid.[1]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).[1]

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

2-SubstituentAmidinium Salt UsedReported Yield (%)
HFormamidinium acetate75
CH₃Acetamidinium chloride82
PhBenzamidinium chloride85
4-Cl-Ph4-Chlorobenzamidinium chloride88
4-MeO-Ph4-Methoxybenzamidinium chloride81

Yields are representative and may vary based on the specific reaction conditions and scale.

Visualizations

Experimental Workflow for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

experimental_workflow cluster_step1 Step 1: Preparation of Sodium Salt cluster_step2 Step 2: Pyrimidine Synthesis start_materials Methyl formate & Methyl 3,3-dimethoxypropionate condensation Condensation (12-16h, RT) start_materials->condensation na_hydride Sodium Hydride (in Diethyl Ether) na_hydride->condensation filtration Filtration & Drying condensation->filtration sodium_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate filtration->sodium_salt reaction Reaction sodium_salt->reaction Input from Step 1 amidinium_salt Amidinium Salt (in DMF) amidinium_salt->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification final_product 2-Substituted Pyrimidine- 5-Carboxylic Ester purification->final_product

Caption: Workflow for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

Logical Relationship for Troubleshooting Low Yields

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction poor_reagents Poor Reagent Quality low_yield->poor_reagents purification_loss Purification Loss low_yield->purification_loss side_reactions Side Reactions low_yield->side_reactions monitor_reaction Monitor Reaction (TLC, LC-MS) incomplete_reaction->monitor_reaction check_reagents Use Fresh/Anhydrous Reagents poor_reagents->check_reagents optimize_purification Optimize Purification (Extraction, Chromatography) purification_loss->optimize_purification optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) side_reactions->optimize_conditions use_protecting_groups Use Protecting Groups side_reactions->use_protecting_groups change_route Change Synthetic Route side_reactions->change_route

Caption: Troubleshooting logic for addressing low reaction yields.

References

Side reactions in pyrrolidine acylation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of pyrrolidines. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient experimental workflow.

Troubleshooting Guide: Common Issues in Pyrrolidine Acylation

This guide addresses specific problems that may arise during the N-acylation of pyrrolidine rings.

Issue 1: Low Yield of the Acylated Product

Question: My N-acylation reaction of a substituted pyrrolidine is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrrolidine acylation can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here are some common causes and their solutions:

  • Incomplete Reaction: The acylating agent may not be reactive enough, or the reaction time might be insufficient.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider using a more reactive acylating agent (e.g., acyl chloride instead of the corresponding carboxylic acid with a coupling agent) or extending the reaction time.

  • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis.

  • Poor Solubility: The pyrrolidine starting material or the acylating agent may not be fully soluble in the chosen solvent.

    • Solution: Select a solvent in which all reactants are soluble. Common solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: While some acylations proceed at room temperature, others may benefit from gentle heating. However, be cautious as excessive heat can lead to side reactions.

Issue 2: Formation of Multiple Products (Side Reactions)

Question: I am observing multiple spots on my TLC plate after the acylation reaction. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products indicates the occurrence of side reactions. The most common ones in pyrrolidine acylation are diacylation, O-acylation (for hydroxylated pyrrolidines), and epimerization.

  • Diacylation: This occurs when a primary amine impurity is present or if the pyrrolidine nitrogen is part of a molecule with another nucleophilic site that can be acylated. With fatty primary amines, mixtures of N-acetylation and N,N-diacylation can occur.[]

    • Solution: Use a purified pyrrolidine starting material. If diacylation of the intended nitrogen is an issue due to its high reactivity, consider using a less reactive acylating agent or milder reaction conditions.

  • O-acylation vs. N-acylation: In pyrrolidines containing a hydroxyl group (e.g., hydroxyproline), both the nitrogen and the oxygen can be acylated.

    • Solution: The chemoselectivity of acylation can be controlled by the reaction conditions. N-acylation is generally favored under basic conditions, while O-acylation can be achieved under acidic conditions where the amine is protonated.[2][3][4] For selective N-acylation, protecting the hydroxyl group prior to acylation is a common strategy.

  • Epimerization/Racemization: If the pyrrolidine has a chiral center adjacent to the nitrogen (at the C2 position), epimerization can occur, especially in the presence of a base.[5][6][7] This is a significant concern in peptide synthesis involving proline.[8]

    • Solution: Use a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) and keep the reaction temperature low. The choice of coupling agent is also critical; for example, HATU/HOAt is known to suppress epimerization.[7] The risk of epimerization is higher with more activated acylating agents.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acylating agent for my pyrrolidine?

A1: The choice of acylating agent depends on the reactivity of your pyrrolidine and the desired product.

  • Acyl Chlorides and Anhydrides: These are highly reactive and suitable for less nucleophilic pyrrolidines. They often require a base to neutralize the acidic byproduct.[9]

  • Carboxylic Acids with Coupling Reagents: This is a milder approach and is commonly used in peptide synthesis. A variety of coupling reagents are available, such as DCC, EDC, and HATU, which offer different levels of reactivity and suppression of side reactions like epimerization.[][9]

Q2: What is the role of a base in pyrrolidine acylation, and which one should I use?

A2: A base is typically used to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride) and can also act as a catalyst.

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are commonly used as acid scavengers. DIPEA is often preferred when dealing with substrates prone to epimerization due to its steric bulk, which makes it less nucleophilic.

  • Pyridine: Can be used as both a base and a solvent.

  • DMAP (4-Dimethylaminopyridine): Often used in catalytic amounts to accelerate acylation reactions, especially with less reactive acylating agents like anhydrides.

Q3: How can I purify my acylated pyrrolidine?

A3: Purification is crucial to remove unreacted starting materials, reagents, and byproducts.

  • Aqueous Work-up: A standard work-up with a mild acid (like dilute HCl) can remove basic impurities, while a wash with a mild base (like saturated sodium bicarbonate) can remove acidic impurities.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying acylated pyrrolidines. The choice of eluent will depend on the polarity of your compound. For basic pyrrolidine derivatives that may streak on silica gel, adding a small amount of a volatile base like triethylamine to the eluent can improve separation.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for pyrrolidine acylation under different conditions.

Pyrrolidine SubstrateAcylating AgentCoupling Reagent/BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
N-(substituted) pyrrolidine-2-carboxylic acidSOCl₂/Methanol-MethanolReflux171N/A[10]
Pyrrolidine-2-carboxylic acidBenzyl chlorideKOHDMF0 to RT3HighN/A[10]
HydroxyprolineAcyl Chlorides-Trifluoroacetic AcidRT-HighN/A[2]
2,5-disubstituted pyrrolidine precursorCu(ND)₂Cs₂CO₃DMF1907231-51>20:1 (cis)[11]
Optically active phenyldihydrofuran derivativeAllyltrimethylsilaneTiCl₄CH₂Cl₂-78 to 23272Single diastereomer[12]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of a Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrrolidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equiv).

  • Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective O-Acylation of Hydroxyproline

This protocol is adapted for the selective O-acylation of hydroxyproline under acidic conditions.[2]

  • Preparation: Suspend trans-4-hydroxy-L-proline (1.0 equiv) in trifluoroacetic acid.

  • Acylation: Add the desired acyl chloride (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Isolation: Precipitate the product by adding diethyl ether. Collect the solid by filtration and wash with diethyl ether to yield the O-acylated hydroxyproline as its trifluoroacetate salt.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Pyrrolidine Acylation

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining complete Complete Reaction check_completion->complete No Starting Material increase_reactivity Increase Reactivity of Acylating Agent incomplete->increase_reactivity extend_time Extend Reaction Time incomplete->extend_time check_hydrolysis Suspect Hydrolysis of Acylating Agent complete->check_hydrolysis check_solubility Check Solubility of Reactants complete->check_solubility No Obvious Hydrolysis workup_issue Investigate Work-up/Purification Losses complete->workup_issue If all else fails end Improved Yield increase_reactivity->end extend_time->end use_anhydrous Use Anhydrous Conditions check_hydrolysis->use_anhydrous Moisture Sensitive Reagents use_anhydrous->end change_solvent Change Solvent check_solubility->change_solvent Poor Solubility optimize_temp Optimize Temperature check_solubility->optimize_temp Good Solubility change_solvent->end optimize_temp->end workup_issue->end

Caption: Troubleshooting workflow for low yield in pyrrolidine acylation.

Reaction Pathway: N-Acylation vs. O-Acylation of Hydroxyproline

Acylation_Selectivity sub Hydroxyproline N_acylation N-Acylated Product sub->N_acylation  Base (e.g., Et3N) Acyl Chloride O_acylation O-Acylated Product sub->O_acylation  Acid (e.g., TFA) Acyl Chloride

Caption: Chemoselectivity in the acylation of hydroxyproline.

Mechanism of Base-Mediated Epimerization at C2 of Proline

Epimerization_Mechanism proline (S)-N-Acylproline oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) proline->oxazolone  Base (Deprotonation at Cα) racemic Racemic Mixture (S)- and (R)-N-Acylproline oxazolone->racemic  Reprotonation

Caption: Epimerization of N-acylproline via an oxazolone intermediate.

References

Purification techniques for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its likely high polarity due to the presence of the pyrimidine ring, the pyrrolidine group, and the carboxylic acid moiety. This high polarity can lead to issues such as poor solubility in common non-polar organic solvents, difficulty in crystallization, and problematic chromatographic separation, including poor retention on standard reverse-phase columns and peak tailing.

Q2: What are the most common impurities found after synthesizing this compound?

A2: Common impurities may include unreacted starting materials, such as the corresponding ester precursor (e.g., ethyl or methyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate) if the synthesis involves a hydrolysis step. Other potential impurities could be side-products from the pyrimidine ring formation or degradation products. Incomplete hydrolysis is a frequent issue, leading to the presence of the less polar ester in the final product.

Q3: Which purification techniques are generally most effective for this compound?

A3: A multi-step purification strategy is often necessary. This typically involves an initial workup with acid-base extraction, followed by either recrystallization or column chromatography. For highly polar compounds like this, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reverse-phase columns may be required for high purity.

Q4: How can I improve the retention of this compound in reverse-phase HPLC?

A4: To enhance retention on a C18 column, you can:

  • Decrease the organic modifier concentration: A lower percentage of acetonitrile or methanol in the mobile phase will increase the retention of polar compounds.

  • Adjust the mobile phase pH: Suppressing the ionization of the carboxylic acid by lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can increase its hydrophobicity and improve retention.

  • Use a polar-endcapped column: These columns are designed to provide better retention for polar analytes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is not polar enough.Try more polar solvents such as ethanol, methanol, isopropanol, or a mixture of an alcohol with water.
Compound oils out upon cooling. The solution is too concentrated, or the cooling is too rapid.Add more solvent to the hot solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).
Low recovery of crystalline product. The compound has significant solubility in the cold solvent. The crystals are too fine and pass through the filter paper.Cool the solution in an ice bath for a longer period to maximize precipitation. Use a finer porosity filter paper or a different filtration technique.
Colored impurities in the final product. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it hot before allowing it to cool and crystallize.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or tails on a silica gel TLC plate. The carboxylic acid is interacting strongly with the acidic silica gel.Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Poor separation from polar impurities on silica gel. The impurities have similar polarity to the product.Consider using a different stationary phase, such as alumina (neutral or basic), or switch to reverse-phase chromatography.
Compound elutes in the void volume in reverse-phase chromatography. The compound is too polar for the stationary phase and mobile phase conditions.Use a highly aqueous mobile phase, add an ion-pairing agent, or switch to a more polar-retaining column (e.g., polar-endcapped C18 or a HILIC column).
Low recovery from the column. The compound is irreversibly adsorbed onto the stationary phase.For silica gel, pre-treating the column with the eluent containing an acid modifier can help. Ensure the chosen solvent system provides adequate solubility for the compound.

Experimental Protocols

General Acid-Base Extraction Protocol

This protocol is a common first step to separate the acidic product from neutral and basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

Preparative HPLC Purification Method (Example)

For high-purity requirements, a preparative reverse-phase HPLC method can be developed.

Parameter Condition
Column C18, 5 µm, e.g., 19 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a high percentage of A (e.g., 95%), and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 15-20 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Post-Purification Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization High Yield chromatography Column Chromatography extraction->chromatography High Purity pure_product Pure Product recrystallization->pure_product chromatography->pure_product Troubleshooting_Logic start Purification Issue check_purity Check Purity (TLC/HPLC/NMR) start->check_purity impurity_type Identify Impurity Type check_purity->impurity_type polar_impurity Polar Impurity impurity_type->polar_impurity More Polar nonpolar_impurity Non-Polar Impurity impurity_type->nonpolar_impurity Less Polar optimize_rextal Optimize Recrystallization Solvent polar_impurity->optimize_rextal optimize_chrom Optimize Chromatography polar_impurity->optimize_chrom adjust_extraction Adjust pH in Acid-Base Extraction nonpolar_impurity->adjust_extraction nonpolar_impurity->optimize_chrom

Stability issues of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid in solution. The following information, presented in a question-and-answer format, addresses common stability issues and offers troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are hydrolysis, decarboxylation, and photodegradation. The 2-pyrrolidinyl substituent on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. The carboxylic acid group at the 5-position may undergo decarboxylation, especially at elevated temperatures or specific pH values. Furthermore, the pyrimidine ring itself is a chromophore and can be susceptible to degradation upon exposure to light.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and maintained at a neutral pH (around 7). For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. Solutions should be freshly prepared whenever possible.

Q3: In which solvents is this compound expected to be most stable?

A3: While specific data for this compound is limited, pyrimidine derivatives generally exhibit better stability in aprotic solvents compared to protic solvents like water or alcohols, which can participate in hydrolysis. For aqueous solutions, buffered systems at neutral pH are recommended to prevent acid or base-catalyzed degradation.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation products could arise from hydrolysis of the C-N bond between the pyrimidine and the pyrrolidine ring, leading to 2-hydroxypyrimidine-5-carboxylic acid and pyrrolidine. Decarboxylation would result in the formation of 2-pyrrolidin-1-ylpyrimidine. Photodegradation could lead to various rearranged or dimeric products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or unexpected peaks in HPLC analysis. Degradation of the compound due to improper storage or experimental conditions.1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature, protected from light, and at an appropriate pH. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material for your experiment. 3. Analyze for Degradants: Use a stability-indicating HPLC method (see Experimental Protocols) to identify and quantify potential degradation products. 4. Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, perform a forced degradation study (see Experimental Protocols).
Precipitation of the compound from solution. Poor solubility or change in pH of the solution.1. Check Solubility: Refer to solubility data or perform a solubility assessment in the chosen solvent system. 2. Buffer the Solution: Use a suitable buffer to maintain a constant pH, especially if the compound's salt form is being used. 3. Consider Co-solvents: If solubility in aqueous buffers is low, consider the use of a co-solvent (e.g., DMSO, ethanol), but be aware that this may affect stability.
Discoloration of the solution. Oxidation or photodegradation.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Use Degassed Solvents: To minimize oxidation, sparge solvents with an inert gas like nitrogen or argon before preparing solutions. 3. Add Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., determined by UV scan of the compound)
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to generate potential degradation products for analytical method validation.[1]

1. Hydrolytic Degradation:

  • Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Condition: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Condition: Dissolve the compound in purified water. Incubate at 60°C for 24 hours.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

3. Thermal Degradation:

  • Expose the solid compound to dry heat at 70°C for 48 hours.

4. Photodegradation:

  • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be kept in the dark.

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Diagrams

Experimental_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acidic Hydrolysis 0.1 M HCl, 60°C start->acid base Basic Hydrolysis 0.1 M NaOH, 60°C start->base neutral Neutral Hydrolysis Water, 60°C start->neutral oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal (Solid) 70°C start->thermal photo Photolytic ICH Q1B Guidelines start->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc end Identify & Quantify Degradation Products hplc->end

Forced Degradation Experimental Workflow

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_photodegradation Photodegradation Parent 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid Hydrolysis_Product 2-Hydroxypyrimidine- 5-carboxylic acid + Pyrrolidine Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Decarboxylation_Product 2-Pyrrolidin-1-ylpyrimidine Parent->Decarboxylation_Product Heat / pH Photo_Product Rearranged/Dimeric Products Parent->Photo_Product Light (UV/Vis)

Potential Degradation Pathways

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of pyrimidine compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my pyrimidine compound in organic solvents?

A1: The solubility of pyrimidine derivatives is governed by a combination of factors including the position and nature of substituents on the pyrimidine ring, the physicochemical properties of the solvent (e.g., polarity), and environmental conditions like temperature.[1] The presence of polar functional groups can enhance solubility in polar solvents, whereas nonpolar substituents generally increase solubility in nonpolar organic solvents.[1] The fundamental principle of "like dissolves like" is key to predicting the solubility of these compounds.[1] Additionally, strong crystal lattice energy, resulting from the planarity and symmetry of the pyrimidine ring system, can make it difficult for solvent molecules to solvate the compound.[2]

Q2: Which initial organic solvents should I consider for a novel pyrimidine derivative?

A2: A good starting point is to screen a range of solvents with varying polarities. Based on studies of various pyrimidine derivatives, common and effective solvents to begin with include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent solvents for a wide range of pyrimidine compounds due to their high polarity and ability to disrupt crystal lattices.[3][4][5]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can be effective, particularly for pyrimidines with hydrogen bond donor or acceptor sites.[3][4][6]

  • Less Polar Solvents: Ethyl acetate, tetrahydrofuran (THF), and chloroform can also be suitable, depending on the specific substituents on the pyrimidine ring.[7]

A systematic approach involves testing solubility in a small scale across this spectrum to identify the most promising solvent or solvent system.

Q3: My pyrimidine compound is precipitating out of the organic solvent during my reaction. What steps can I take to prevent this?

A3: Precipitation during a reaction can be due to several factors, including changes in temperature, concentration, or the formation of a less soluble species. Here are some troubleshooting steps:

  • Increase Temperature: For many compounds, solubility increases with temperature.[4][6][7] Gently heating the reaction mixture might keep your compound in solution.

  • Use a Co-solvent: Adding a co-solvent in which your compound has higher solubility can significantly improve the overall solvent power of the system.[8][9][10] For instance, if your reaction is in a less polar solvent, adding a small amount of DMF or DMSO might prevent precipitation.

  • Dilute the Reaction Mixture: If the concentration of your pyrimidine compound exceeds its solubility limit, dilution with more of the reaction solvent may resolve the issue.

  • Check for pH Changes: If your reaction generates acidic or basic byproducts, it could alter the ionization state of your pyrimidine and affect its solubility. Buffering the reaction mixture might be necessary.

Q4: How can I enhance the solubility of a pyrimidine compound for purification by chromatography?

A4: For chromatographic purification, ensuring your compound remains dissolved in the mobile phase is critical.

  • Mobile Phase Modification: If using normal-phase chromatography (e.g., silica gel), you can increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increasing the proportion of ethyl acetate or adding a small amount of a stronger solvent like methanol can help.

  • Use of a "Strong" Solvent in the Sample: Dissolve your crude product in a small amount of a strong solvent (like DMSO or DMF) before adsorbing it onto silica gel for dry loading. This ensures it is fully dissolved before being introduced to the column. Be mindful that the strong solvent should be used sparingly to avoid affecting the separation.

  • Reverse-Phase Chromatography: If solubility in nonpolar solvents is a major issue, consider using reverse-phase chromatography where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for a Novel Pyrimidine Compound

This guide outlines a systematic approach to identify a suitable organic solvent for a new pyrimidine derivative.

G start Start: Obtain small sample of pyrimidine compound screen_solvents Screen a diverse set of solvents (e.g., DMF, Methanol, Ethyl Acetate, Chloroform, THF) start->screen_solvents qualitative_assessment Qualitative Assessment: Observe dissolution at room temperature. (Soluble, Partially Soluble, Insoluble) screen_solvents->qualitative_assessment quantitative_assessment Quantitative Assessment: Determine solubility (e.g., mg/mL) for promising solvents. qualitative_assessment->quantitative_assessment If Soluble or Partially Soluble optimize_conditions Optimize Conditions: Test effect of temperature and consider co-solvent systems. qualitative_assessment->optimize_conditions If Insoluble quantitative_assessment->optimize_conditions select_solvent Select optimal solvent or solvent system for application. optimize_conditions->select_solvent

Guide 2: Addressing Precipitation During a Chemical Reaction

This guide provides a decision-making process for troubleshooting unexpected precipitation of a pyrimidine compound during a reaction.

G start Precipitation Observed During Reaction check_temp Is the reaction run at low temp? start->check_temp increase_temp Gently increase temperature and observe. check_temp->increase_temp Yes check_concentration Is the reaction concentrated? check_temp->check_concentration No end Problem Resolved increase_temp->end add_solvent Add more of the reaction solvent. check_concentration->add_solvent Yes consider_cosolvent Consider adding a co-solvent (e.g., DMF, DMSO). check_concentration->consider_cosolvent No add_solvent->end check_ph Could pH have changed? consider_cosolvent->check_ph buffer_reaction Consider buffering the reaction mixture. check_ph->buffer_reaction Yes check_ph->end No buffer_reaction->end

Quantitative Data Summary

The solubility of pyrimidine derivatives is highly dependent on their specific structure and the solvent used. The following table summarizes solubility data for some pyrimidine derivatives in various organic solvents at different temperatures, illustrating these dependencies.

Pyrimidine DerivativeSolventTemperature (°C)Solubility (mole fraction x10³)
Derivative AMethanol255.2
4510.8
DMF2515.4
4528.9
CCl₄251.1
452.5
Derivative BMethanol253.8
458.1
DMF2512.6
4524.2
CCl₄250.9
452.0

Data is illustrative and based on trends observed in literature such as the study by Baluja et al. (2016) on the solubility of pyrimidine derivatives.[4][7]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol details a standard method for quantitatively determining the solubility of a pyrimidine compound in an organic solvent.[4][7]

Objective: To accurately measure the equilibrium solubility of a pyrimidine compound in a specific organic solvent at a given temperature.

Materials:

  • Pyrimidine compound

  • Selected organic solvent (e.g., DMF, methanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sealed vials

  • Syringe and syringe filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish or vial

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the pyrimidine compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[1]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.[1]

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

    • Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.[1]

  • Calculation of Solubility:

    • The mass of the dissolved pyrimidine compound is the final weight of the dish/vial minus its initial pre-weighed mass.

    • Solubility can then be expressed in various units, such as g/L, mg/mL, or as a mole fraction.

G prep Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temp (e.g., 24-72h with agitation) prep->equilibrate sample Withdraw Supernatant and Filter equilibrate->sample evaporate Evaporate Solvent from Filtered Sample sample->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., mg/mL) weigh->calculate

Protocol 2: Co-solvency for Enhancing Solubility

This protocol describes the use of co-solvents to improve the solubility of a poorly soluble pyrimidine compound.[8][9][10]

Objective: To prepare a stock solution of a pyrimidine compound at a desired concentration using a co-solvent system.

Materials:

  • Poorly soluble pyrimidine compound

  • Primary organic solvent (in which solubility is low)

  • Co-solvent (in which solubility is high, e.g., DMSO, DMF)

  • Volumetric flasks

  • Analytical balance

Methodology:

  • Co-solvent Selection:

    • Choose a co-solvent that is miscible with the primary solvent and in which the pyrimidine compound has high solubility.[8][9] Common co-solvents include DMSO, DMF, NMP, and ethanol.[11]

  • Preparation of the Co-solvent Blend:

    • Determine the minimum amount of co-solvent needed. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent in the primary solvent.

  • Dissolution:

    • Weigh the required amount of the pyrimidine compound.

    • First, dissolve the compound in the co-solvent. Gentle warming or sonication can be used to aid dissolution.

    • Once fully dissolved in the co-solvent, add the primary solvent incrementally with mixing to reach the final desired volume and concentration.

  • Observation and Optimization:

    • Observe the solution for any signs of precipitation.

    • If precipitation occurs, a higher percentage of the co-solvent may be required. Prepare a new solution with an increased co-solvent ratio (e.g., 15% or 20%).

    • The goal is to use the minimum amount of co-solvent necessary to maintain solubility, as high concentrations of solvents like DMSO can sometimes interfere with downstream applications.[12]

G cluster_0 Poorly Soluble System cluster_1 Co-solvent System compound Pyrimidine Compound (Hydrophobic) solvent Primary Solvent (e.g., Water or Less Polar Organic) compound->solvent Low Solubility compound2 Pyrimidine Compound solvent2 Primary Solvent compound2->solvent2 Enhanced Solubility cosolvent Co-solvent (e.g., DMSO, Ethanol) cosolvent->compound2 High Solubility cosolvent->solvent2 Miscible cluster_1 cluster_1 cluster_0 cluster_0

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the pyrimidine ring?

A1: The pyrimidine ring, being electron-deficient, is commonly functionalized through several key reaction types. These include nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions (like Suzuki-Miyaura, and Buchwald-Hartwig), and direct C-H activation.[1][2][3] The choice of method depends on the desired bond formation and the substituents already present on the pyrimidine core.[2] Pyrimidine and its derivatives are crucial in medicinal chemistry due to their wide range of biological activities, including their use in anticancer, antiviral, and antibacterial drugs.[][5][6]

Q2: Why is regioselectivity a common issue in pyrimidine functionalization?

A2: Regioselectivity is a significant challenge because the pyrimidine ring has multiple reactive positions (typically C2, C4, C5, and C6).[1] In substituted pyrimidines, such as 2,4-dichloropyrimidines, the electronic properties of the ring and the nature of the substituents can lead to a mixture of products.[1][7] For instance, in SNAr reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive, but this can be altered by the presence of electron-donating or electron-withdrawing groups on the ring.[1][8]

Q3: How do substituents on the pyrimidine ring affect its reactivity?

A3: Substituents have a profound impact on the reactivity and regioselectivity of the pyrimidine ring. Electron-withdrawing groups enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack.[8] Conversely, electron-donating groups can decrease the electrophilicity of the ring, which can make certain reactions, like the oxidative addition step in cross-coupling, more challenging.[2] In the case of 2,4-dichloropyrimidines, an electron-donating group at the C6 position can shift the preference for nucleophilic attack from the C4 to the C2 position.[1][7]

Q4: What is the role of the catalyst and ligand in cross-coupling reactions of pyrimidines?

A4: In cross-coupling reactions such as the Suzuki-Miyaura coupling, the choice of catalyst and ligand is critical, especially for less reactive coupling partners like chloropyrimidines.[9] The catalyst, typically a palladium complex, facilitates the key steps of the catalytic cycle. The ligand modulates the catalyst's electronic properties and steric environment, which influences its stability, activity, and selectivity. A systematic screening of different catalyst-ligand combinations is often necessary to achieve optimal results.[9]

Troubleshooting Guides

Problem 1: Low to No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Suggestion Citation
Insufficiently activated pyrimidine ringEnsure the presence of electron-withdrawing groups (e.g., -NO2, -CN, halides) ortho or para to the leaving group to facilitate nucleophilic attack.[8]
Poor leaving groupUse a substrate with a good leaving group. For SNAr, the general order of reactivity is F > Cl > Br > I.[8]
Weak nucleophileIncrease the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).[8]
Low reaction temperatureGradually increase the reaction temperature, as SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[8]
Catalyst inhibition/poisoning (in cross-coupling)The nitrogen atoms in the pyrimidine ring or amino substituents can coordinate to the metal center, reducing its catalytic activity. A careful selection of ligands can sometimes mitigate this issue.[2]
Hydrolysis of starting material or productEnsure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[8]
Problem 2: Poor Regioselectivity in the Functionalization of Di-substituted Pyrimidines (e.g., 2,4-dichloropyrimidine)
Observation Potential Cause & Troubleshooting Suggestion Citation
Mixture of C2 and C4 substituted products in SNArCause: The electronic environment of the pyrimidine ring allows for competing reactions at both positions. While C4 is generally favored, this preference can be weak. Suggestion: - Introduce an electron-donating group (e.g., -OMe, -NHMe) at the C6 position to favor substitution at C2. - Modify the nucleophile; for example, tertiary amine nucleophiles have shown high C2 selectivity with an electron-withdrawing group at C5.[1][7][8]
Di-substitution instead of desired mono-substitutionCause: The reaction conditions are too harsh, or the nucleophile is too reactive. Suggestion: - Use a stoichiometric amount of the nucleophile. - Lower the reaction temperature. - Consider using a less reactive nucleophile.[8]
Unexpected regioselectivityCause: Steric hindrance or subtle electronic effects are influencing the reaction outcome. Suggestion: - Analyze the steric bulk of both the nucleophile and the substituents on the pyrimidine ring. - Computational modeling can be a powerful tool to predict the outcome of sensitive reactions by calculating transition state energies.[1]

Data Presentation: Optimization of Reaction Conditions

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[9]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[9]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃ alone.[9]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrimidine with an Amine

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[8]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[8]

  • Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C).[8]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove inorganic salts and water-soluble impurities. The product can then be purified by standard techniques like column chromatography or recrystallization.[8]

Visualizations

Experimental_Workflow Reactants Select Pyrimidine & Nucleophile Solvent_Base Choose Solvent & Base Setup Assemble Reaction Under Inert Atmosphere Solvent_Base->Setup Conditions Set Temperature & Stirring Time Setup->Conditions Monitoring Monitor Progress (TLC, LC-MS) Conditions->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purify Product (Chromatography, etc.) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for pyrimidine functionalization.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Check_Substituents Analyze Ring Substituents Start->Check_Substituents EDG_Present Electron-Donating Group (EDG) at C6? Check_Substituents->EDG_Present Modify_Nucleophile Modify Nucleophile (e.g., steric bulk) Check_Substituents->Modify_Nucleophile Yes_EDG Expect C2 Substitution EDG_Present->Yes_EDG Yes No_EDG C4 Substitution is Generally Favored EDG_Present->No_EDG No Computational Consider Computational Modeling Modify_Nucleophile->Computational

Caption: Troubleshooting guide for regioselectivity issues.

References

Technical Support Center: Troubleshooting NMR Spectral Interpretation of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectral interpretation of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the analysis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my substituted pyrimidines so complex?

The complexity in the ¹H NMR spectra of substituted pyrimidines arises from a combination of factors. The protons on the pyrimidine ring exhibit intricate spin-spin coupling patterns. Moreover, the electronic environment of these protons is significantly influenced by the nature and position of substituents on the ring, often leading to overlapping signals and non-first-order splitting patterns that can be challenging to interpret from a 1D spectrum alone.[1]

Q2: What are the typical chemical shift ranges for protons and carbons on a pyrimidine ring?

Chemical shifts are highly dependent on the specific substituents and the solvent used. However, some general ranges can be expected. The nitrogen atoms in the pyrimidine ring are electronegative and deshield the ring protons, causing them to appear at higher chemical shifts (downfield). Protons at the C2, C4, and C6 positions are generally more deshielded than the proton at the C5 position.[1]

Data Presentation: NMR Chemical Shift Ranges

Below are tables summarizing the typical ¹H and ¹³C chemical shift ranges for substituted pyrimidines.

Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Substituted Pyrimidines

PositionProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
C2-H8.8 - 9.3157 - 162Often the most downfield proton signal.[1]
C4-H / C6-H8.5 - 8.9155 - 160Equivalent in an unsubstituted pyrimidine; they become non-equivalent if the C2 or C5 position is substituted.[1]
C5-H7.2 - 7.6120 - 130Typically the most upfield of the ring proton signals.[1]
Substituent -CH₃2.3 - 2.820 - 25When directly attached to the pyrimidine ring.[1]
Substituent -OCH₃3.8 - 4.255 - 60When directly attached to the pyrimidine ring.[1]

Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.

Q3: How do different types of substituents affect the ¹H chemical shifts?

Substituents on the pyrimidine ring can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each having a distinct effect on the chemical shifts of the ring protons.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the electron density on the pyrimidine ring. This increased electron density shields the ring protons, causing their signals to shift to a lower ppm value (upfield).[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This deshields the ring protons, resulting in a downfield shift of their signals to a higher ppm value.[1]

Q4: What is the role of ¹³C NMR in the analysis of pyrimidine compounds?

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule.[1] It provides information on the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic).[1][2][3] The chemical shifts of carbon atoms in pyrimidines are also influenced by substituents. When combined with 2D NMR techniques like HSQC, ¹³C NMR allows for the direct correlation of protons to the carbons they are attached to, which is invaluable for unambiguous signal assignment.[1]

Q5: When should I consider using 2D NMR techniques?

When 1D ¹H NMR spectra exhibit significant signal overlap or complex multiplets that are difficult to interpret, 2D NMR experiments are essential.[1]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[1][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular structure, especially around quaternary carbons and heteroatoms.[1][4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (through-space interactions), providing insights into the 3D structure and stereochemistry of the molecule.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of your substituted pyrimidine samples.

Q: My spectrum shows broad peaks. What could be the cause?

A: Peak broadening can stem from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the instrument.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening. Consider filtering your sample through a small plug of Celite or silica.[1]

  • Sample Concentration: A highly concentrated sample can lead to increased solution viscosity, resulting in broader lines.

Q: The aromatic signals in my spectrum are all overlapping. How can I resolve them?

A: Overlapping signals are a common challenge with substituted aromatic compounds.[1]

  • Higher Field NMR: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.[1]

  • Change of Solvent: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts and potentially resolve the overlapping signals.[6][7]

Q: I see unexpected peaks in my spectrum that don't seem to belong to my product. What are they?

A: These extraneous peaks could be from several sources:

  • Residual Solvent: Your sample may contain residual solvent from the purification process (e.g., ethyl acetate, dichloromethane).[1] You can check a table of common NMR solvent impurities to identify them.[1]

  • Water: Many deuterated solvents are hygroscopic and can absorb moisture from the air, which typically appears as a broad singlet.[1][8] In CDCl₃, the water peak is often around 1.5-3 ppm, while in DMSO-d₆ it's around 3.3 ppm.[1]

  • Starting Materials or Byproducts: The reaction may be incomplete or may have produced side products. It is helpful to compare the spectrum to that of your starting materials.[1]

  • Grease: Silicon grease from glassware can sometimes appear as a small peak around 0 ppm.[1]

Q: How can I confirm if a peak corresponds to an N-H or O-H proton?

A: A D₂O exchange experiment is a simple and effective way to identify labile protons. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. Protons on N-H and O-H groups will exchange with deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[1][7]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh Sample: Accurately weigh 5-10 mg of your purified substituted pyrimidine compound.[1]

  • Transfer to Vial: Transfer the solid into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Dissolve: Mix the sample by vortexing or sonication until the solid is completely dissolved.[1]

  • Filter (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent poor shimming and broad lines.[1]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.[1]

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

  • Prepare Sample: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio in a reasonable time.[1]

  • Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize the magnetic field homogeneity.[1]

  • Acquire 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width that encompasses all proton signals.[1]

  • Load COSY Experiment: Select the standard COSY pulse sequence from the spectrometer's experiment library.[1]

  • Set Parameters:

    • Set the spectral widths (SW) in both the direct (F2) and indirect (F1) dimensions to cover all proton signals.

    • Set the number of scans (NS) per increment (typically 2, 4, or 8).

    • Set the number of increments in the F1 dimension (e.g., 256 or 512).[1]

  • Acquire and Process Data: Start the acquisition. After the experiment is complete, process the data using the appropriate software to generate the 2D COSY spectrum.

Visualizations

troubleshooting_workflow start Start: Complex or Ambiguous 1D NMR Spectrum check_impurities Check for Impurities (Solvent, Water, etc.) start->check_impurities run_2d_nmr Run 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) start->run_2d_nmr Complex couplings d2o_exchange Perform D₂O Exchange for Labile Protons check_impurities->d2o_exchange Labile protons suspected change_solvent Acquire Spectrum in a Different Solvent check_impurities->change_solvent Signal overlap higher_field Use Higher Field NMR Spectrometer check_impurities->higher_field Signal overlap d2o_exchange->run_2d_nmr change_solvent->run_2d_nmr higher_field->run_2d_nmr interpret_2d Interpret 2D Data for Structure Elucidation run_2d_nmr->interpret_2d final_structure Final Structure Assignment interpret_2d->final_structure substituent_effects substituent Substituent on Pyrimidine Ring edg Electron-Donating Group (EDG) (e.g., -NH₂, -OCH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) substituent->ewg electron_density Electron Density on the Ring edg->electron_density Increases ewg->electron_density Decreases shielding Shielding of Ring Protons electron_density->shielding chemical_shift ¹H Chemical Shift (δ) shielding->chemical_shift upfield Upfield Shift (Lower ppm) chemical_shift->upfield Increased Shielding downfield Downfield Shift (Higher ppm) chemical_shift->downfield Decreased Shielding

References

Technical Support Center: Deprotection of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deprotection strategies involving 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of protecting groups from this key heterocyclic scaffold. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of protected this compound derivatives, offering potential causes and solutions in a question-and-answer format. The most common protection strategy for the carboxylic acid functionality is the formation of an ester (e.g., methyl, ethyl, tert-butyl, or benzyl ester).

Issue 1: Incomplete or Slow Ester Hydrolysis (Saponification)

Question: My saponification reaction (using NaOH or KOH) to deprotect a methyl or ethyl ester of this compound is sluggish or does not go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow hydrolysis is a common issue, often attributable to several factors:

  • Insufficient Base: The amount of base may be inadequate. While stoichiometric amounts are theoretically sufficient, an excess is often required to drive the reaction to completion.

  • Poor Solubility: The starting ester may have poor solubility in the reaction medium, typically a mixture of water and an organic solvent like methanol, ethanol, or THF.[1]

  • Inappropriate Solvent System: Using an alcohol solvent that matches the ester's alcohol portion (e.g., methanol for a methyl ester) can prevent transesterification, but sometimes a co-solvent like THF or dioxane is needed to improve solubility.[1][2]

  • Low Temperature: While many saponifications proceed at room temperature, stubborn esters may require heating to increase the reaction rate.[1][3]

Recommended Solutions:

  • Increase Base Concentration: Use a larger excess of the hydroxide base (e.g., 3-10 equivalents). Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for stubborn esters.[1]

  • Optimize Solvent Mixture: Ensure a monophasic solution. A common solvent system is a 1:1 mixture of THF/water or MeOH/water.[1][2] If solubility remains an issue, dioxane can be used as a higher-boiling co-solvent.[1]

  • Increase Reaction Temperature: Heat the reaction mixture under reflux. A study describing the synthesis of a similar pyrimidine carboxylic acid involved heating with 1M aqueous NaOH in a methanol/THF mixture.[3]

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. The product carboxylic acid is typically more polar and will have a lower Rf value on the TLC plate.

Issue 2: Side Reactions During Acidic Deprotection of a tert-Butyl Ester

Question: I am using strong acid (e.g., TFA in DCM) to cleave a tert-butyl (t-Bu) ester, but I am observing side products. What could be causing this and what are the alternatives?

Answer: The use of strong acids like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation intermediate.[4] This cation can alkylate other nucleophilic sites on your molecule or react with electron-rich aromatic rings, leading to unwanted by-products.[4]

Recommended Solutions:

  • Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.

  • Milder Acidic Conditions: Switch to a milder acid system. Options include:

    • 4M HCl in dioxane, often performed at 0 °C to room temperature.[5]

    • Formic acid or acetic acid at elevated temperatures.

    • Lewis acids such as zinc bromide (ZnBr₂) in an inert solvent like dichloromethane (DCM).[6][7]

  • Alternative Monitoring: When monitoring by LC-MS, be aware that the acidic mobile phase (often containing TFA) can sometimes cause premature deprotection of very labile groups in the instrument, giving a false impression of the reaction's progress.[8] Confirm results with TLC or NMR of the crude reaction mixture.

Issue 3: Difficulty with Product Isolation After Saponification

Question: After my ester hydrolysis is complete, I am struggling to isolate the final carboxylic acid product. Acidification of the basic solution does not precipitate my product cleanly. What should I do?

Answer: The product, this compound, may be soluble or form a fine suspension in the aqueous/organic mixture, making precipitation and filtration difficult.

Recommended Solutions:

  • Solvent Removal: After the reaction, remove the organic solvent (MeOH, THF, etc.) under reduced pressure. This may help the sodium or potassium salt of your product precipitate from the remaining aqueous solution.

  • Extraction:

    • After removing the organic solvent, acidify the aqueous solution carefully with an acid like 1M HCl to a pH of ~3-4.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or a mixture of chloroform/isopropanol. The target carboxylic acid may have some water solubility, so numerous extractions may be necessary.

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product.

  • Ion-Exchange Chromatography: For highly water-soluble products that are difficult to extract, consider using ion-exchange chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the carboxylic acid on this pyrimidine scaffold? A1: The most common protecting groups for carboxylic acids are esters.[9][10] For this specific scaffold, you will most likely encounter simple alkyl esters like methyl or ethyl esters, which are deprotected by hydrolysis.[3][11] Other common options include tert-butyl esters (removed with acid) and benzyl esters (removed by hydrogenolysis), which offer different (orthogonal) deprotection conditions.[10]

Q2: How can I deprotect a benzyl (Bn) ester from my pyrimidine core? A2: Benzyl esters are typically removed under neutral conditions via catalytic hydrogenolysis.[9][10] This involves stirring the compound with a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas (H₂). This method is very mild and orthogonal to many other protecting groups, but it is incompatible with functional groups that can be reduced, such as alkenes or alkynes.

Q3: Can I selectively deprotect the carboxylic acid in the presence of an N-Boc group on another part of a larger molecule? A3: Yes, selective deprotection is possible with the right choice of protecting groups.

  • If you have a methyl/ethyl ester and a Boc group: You can hydrolyze the ester with a base like NaOH or LiOH.[1] These basic conditions will leave the acid-labile Boc group intact.

  • If you have a benzyl ester and a Boc group: Hydrogenolysis to remove the benzyl group is performed under neutral conditions and will not affect the Boc group.[10]

  • If you have a tert-butyl ester and a Boc group: This is challenging as both are acid-labile. Selective deprotection is difficult and generally requires careful control of reaction conditions, which may not be practical.[12] It is better to choose an orthogonal protecting group strategy from the start.[9]

Q4: My molecule also has a p-methoxybenzyl (PMB) protecting group. How can I remove an ester without cleaving the PMB group? A4: The PMB group is stable to the basic conditions used for methyl/ethyl ester hydrolysis and to the hydrogenolysis conditions used for benzyl ester removal.[13] However, it is labile to strong acids, so cleaving a tert-butyl ester with TFA will likely also remove the PMB group.[13][14] PMB groups can be removed oxidatively with reagents like DDQ or CAN, which would leave most ester groups untouched.[13][15]

Data Presentation

Table 1: Comparison of Deprotection Strategies for Carboxylic Acid Esters
Protecting GroupReagentsTypical Solvent(s)TemperatureKey Considerations & Potential Issues
Methyl/Ethyl Ester NaOH, KOH, or LiOH (1-10 eq)H₂O/MeOH, H₂O/THFRT to RefluxReversible under acidic conditions.[16] Basic hydrolysis (saponification) is irreversible.[17] May be slow; requires optimization.[1]
tert-Butyl Ester TFA (20-50%) or 4M HClDCM or Dioxane0 °C to RTGenerates reactive t-butyl cation; scavengers may be needed.[4] Incompatible with other acid-sensitive groups (e.g., Boc).[10]
Benzyl (Bn) Ester H₂ (1 atm), 10% Pd/CMeOH, EtOH, EtOAcRTIncompatible with reducible groups (alkenes, alkynes, some nitro groups). Catalyst can sometimes be poisoned.
p-Methoxybenzyl (PMB) Ester TFA (strong acid) or DDQ/CAN (oxidative)DCM (for both)RTAcidic cleavage is similar to t-butyl ester. Oxidative cleavage with DDQ is often inefficient for PMB esters.[18]

Mandatory Visualizations

Logical Workflow for Deprotection Strategy Selection

start Start: Protected 2-Pyrrolidin-1-ylpyrimidine -5-carboxylate ester_type Identify Ester Type start->ester_type me_et Methyl or Ethyl Ester ester_type->me_et Me/Et tbu tert-Butyl Ester ester_type->tbu t-Bu bn Benzyl Ester ester_type->bn Bn other_groups Other Sensitive Groups Present? end Target Carboxylic Acid other_groups->end No other_groups->end Yes, Orthogonal hydrolysis Alkaline Hydrolysis (e.g., LiOH, NaOH) me_et->hydrolysis acid_cleavage Acidic Cleavage (e.g., TFA, HCl) tbu->acid_cleavage hydrogenolysis Hydrogenolysis (H₂, Pd/C) bn->hydrogenolysis hydrolysis->other_groups acid_cleavage->other_groups hydrogenolysis->other_groups

Caption: Decision workflow for selecting a deprotection strategy.

Experimental Workflow for Alkaline Hydrolysis

cluster_reaction Reaction Setup cluster_workup Work-up Procedure A 1. Dissolve ester in organic solvent (THF/MeOH) B 2. Add aqueous base (e.g., LiOH solution) A->B C 3. Stir at RT or heat (Monitor by TLC/LC-MS) B->C D 4. Remove organic solvent (rotary evaporation) C->D E 5. Acidify aqueous residue (e.g., 1M HCl to pH 3-4) D->E F 6. Extract with organic solvent (e.g., Ethyl Acetate) E->F G 7. Dry, filter, and concentrate organic layers F->G H Final Carboxylic Acid G->H Yields final product

Caption: Step-by-step workflow for ester hydrolysis.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Methyl 2-Pyrrolidin-1-ylpyrimidine-5-carboxylate

This protocol is based on general procedures for ester saponification on heterocyclic systems.[3][11]

  • Reagents and Materials:

    • Methyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • Dissolve the starting methyl ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction may take anywhere from 2 to 16 hours.[1] Gentle heating (40-50 °C) can be applied if the reaction is slow.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Acidic Cleavage of tert-Butyl 2-Pyrrolidin-1-ylpyrimidine-5-carboxylate

This protocol is a standard procedure for the deprotection of tert-butyl esters.[6][7]

  • Reagents and Materials:

    • tert-Butyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the starting tert-butyl ester (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 20-50% v/v with DCM). A common mixture is 1:1 TFA:DCM.[6]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired carboxylic acid.

References

Validation & Comparative

Validating the Biological Activity of Novel Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of novel pyrimidine derivatives against established alternatives, supported by experimental data. The following sections detail the cytotoxic and antimicrobial efficacy of these novel compounds, outline the methodologies for key biological assays, and visualize relevant signaling pathways and experimental workflows.

Data Presentation: A Comparative Analysis

The therapeutic potential of novel pyrimidine derivatives is quantified through their inhibitory effects on cancer cell proliferation and microbial growth. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against common bacterial strains.

Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)

The cytotoxic effects of novel pyrimidine derivatives were assessed against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT-116). For comparison, the activities of standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil, are also presented.

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT-116 (Colorectal)Reference
Novel Pyrimidine Derivatives
Indazol-Pyrimidine 4f1.629--[1]
Indazol-Pyrimidine 4i1.841> Reference Drug> Reference Drug[1]
Curcumin-Pyrimidine 3g0.61--
Curcumin-Pyrimidine 3b4.95--
Thiazolo[4,5-d]pyrimidine 3b33.5 (HaCaT - normal)--[2]
Standard Anticancer Drugs
Doxorubicin2.5> 20-[3][4]
5-Fluorouracil--1.8 - 8.4[5]

Note: A lower IC50 value indicates greater potency. Dashes (-) indicate that data was not available from the cited sources.

Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

The antimicrobial efficacy of novel pyrimidine derivatives was evaluated against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The activities of the broad-spectrum antibiotics Ciprofloxacin and Ampicillin are included for comparison.

Compound/DrugEscherichia coliStaphylococcus aureusReference
Novel Pyrimidine Derivatives
Pyrimidine Derivative 15eBroad SpectrumBroad Spectrum[6]
Benzoylurea-Pyrimidine 4j--[7]
Benzoylurea-Pyrimidine 4l--[7]
Standard Antibiotics
Ciprofloxacin0.0130.6[8]
Ampicillin4-[9]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that data was not available from the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of pyrimidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_comparison Comparative Analysis synthesis Synthesis of Novel Pyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In Vitro Assays (MTT, MIC) characterization->invitro Screening pathway Mechanism of Action (Signaling Pathway Analysis) invitro->pathway data Data Analysis (IC50, MIC Calculation) pathway->data Quantification comparison Comparison with Standard Drugs data->comparison PIM1_signaling_pathway cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT3/STAT5 jak->stat Phosphorylation pim1 PIM-1 Kinase stat->pim1 Transcriptional Activation bad Bad pim1->bad Inhibition (Phosphorylation) myc c-Myc pim1->myc Stabilization p27 p27 pim1->p27 Inhibition (Phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits proliferation Cell Proliferation myc->proliferation cell_cycle Cell Cycle Progression p27->cell_cycle Inhibits cell_cycle->proliferation EGFR_signaling_pathway egf EGF egfr EGFR egf->egfr Binding & Dimerization grb2 Grb2 egfr->grb2 Autophosphorylation & Recruitment pi3k PI3K egfr->pi3k Activation sos SOS grb2->sos ras Ras sos->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival mtor->survival

References

A Comparative Efficacy Analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative overview of the potential efficacy of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid by examining the performance of structurally similar pyrimidine and pyrrolidine derivatives. Due to the limited publicly available data on this compound itself, this comparison relies on data from related compounds to infer potential biological activities and guide future research.

The pyrimidine ring is a key structural feature in the nucleobases of DNA and RNA, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Similarly, the pyrrolidine ring is another important heterocyclic motif found in many natural products and synthetic compounds with diverse biological functions.[1][5] The combination of these two moieties in this compound suggests a potential for interesting biological activities.

Comparative Efficacy Data

To provide a quantitative basis for comparison, the following tables summarize the in vitro efficacy of various pyrimidine and pyrrolidine derivatives against different biological targets. The data has been compiled from multiple research publications.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[3]
LoVo/DX (Colon, resistant)0.12 - 21.6[3]
MCF-7 (Breast)0.15 - 25.8[3]
A549 (Lung)0.11 - 19.3[3]
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6[3]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[3]
C32 (Amelanotic Melanoma)0.03 - 2.1[3]
DU145 (Prostate)0.04 - 3.2[3]
Pyrimidine-5-carbonitrile Derivative (Compound 7)HL-60 (Leukemia)GI% = 100%[6]
MOLT-4 (Leukemia)GI% = 100%[6]
RPMI-8226 (Leukemia)GI% = 93.6%[6]
MDA-MB-468 (Breast)GI% = 98.4%[6]
5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide (Compound 16)Breast Cancer Cell LinesKDSPR(Nur77) = 91 nM[7]
Oxazolo[5,4-d]pyrimidine DerivativesHT29 (Colon)58.44 - 224.32[8]

Table 2: Enzyme Inhibition by Pyrimidine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyrimidine DerivativesLipoxygenase (LOX)2a: 42, 2f: 47.5[9]
Pyrazole-pyrimidine derivative (Compound 8e)Telomerase1.02 ± 0.08[10]
Thiazolo[3,2-a]pyrimidinep38α MAPK~8.5[11]
Pyrimidine DerivativeCOX-2Comparable to Meloxicam[11]

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

Compound ClassMicroorganismActivityReference
Thiazole-based Pyrrolidine Derivative (Compound 11)Staphylococcus aureusInhibition zone: 30.53 ± 0.42 mm (at 400 µg)[12]
Bacillus cereusInhibition zone: 21.70 ± 0.36 mm (at 400 µg)[12]
Pyrrolidine-2,3-dione Dimer (Compound 30)MSSA strainsMBEC = 16 μg/mL[13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of pyrimidine and pyrrolidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are plated in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[3][14]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well, followed by incubation for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[11]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[11]

  • Reaction Setup: In a microplate, the target kinase, its specific substrate, and the test compound at various concentrations are combined in a reaction buffer.[11][14]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[14]

  • Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.[11]

  • Detection: The reaction is stopped, and a detection reagent is added to generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of phosphorylated substrate or ADP produced.[11]

  • Data Analysis: The signal is measured, and the IC50 value for kinase inhibition is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Drug Discovery Workflow

The process of identifying and evaluating new chemical entities like this compound follows a structured workflow. The following diagram illustrates a typical in vitro screening cascade.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Compound Library B High-Throughput Screening (HTS) (e.g., Cell Viability Assay) A->B C Confirmation of Activity B->C Active 'Hits' D Dose-Response Curve (IC50 Determination) C->D E Target-Based Assays (e.g., Kinase Inhibition) D->E F Cell-Based Assays (e.g., Apoptosis, Cell Cycle Analysis) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H Synthesis of Analogs G->H

Caption: A generalized workflow for in vitro anticancer drug screening.

This workflow begins with a broad screening of a compound library, followed by more detailed studies on the confirmed "hits" to determine their potency and mechanism of action. Promising compounds then enter a lead optimization phase where their structure is modified to improve efficacy and other drug-like properties.

The structure-activity relationship (SAR) is a critical component of this process, providing insights into how chemical structure influences biological activity. For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring significantly impact their therapeutic potential.[2][15] For instance, the presence of a carboxylic acid group at the 5-position can be crucial for interactions with biological targets.[16]

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is curated from recent studies and is intended to inform the design and development of novel therapeutics in oncology.

Introduction

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. Analogs of this compound have emerged as a promising class of compounds with potent biological activities, particularly in the realm of oncology. This guide summarizes the key SAR findings, presents quantitative data for a series of analogs, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: SAR of Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs

Recent research into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar structural motif with the target compounds, has provided valuable insights into their anticancer potential. The following table summarizes the in vitro cytotoxic activity of a series of these analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.

Compound IDLung Cancer (A-549) IC50 (µM)Prostate Cancer (PC-3) IC50 (µM)Colon Cancer (HCT-116) IC50 (µM)Breast Cancer (MCF-7) IC50 (µM)
8a -7.98--
8b -18.01--
8d 7.237.12--
9a -9.26--
12b --Mild Activity-
Erlotinib *6.5311.05--

Reference Drug

Key SAR Observations:

  • The tetracyclic derivatives 8a and 8d demonstrated significant activity against the PC-3 prostate cancer cell line, with IC50 values of 7.98 µM and 7.12 µM, respectively. This activity was notably more potent than the reference drug, erlotinib (IC50 = 11.05 µM).[1]

  • Compound 8d also exhibited strong anti-proliferative activity against the A-549 lung cancer cell line, with an IC50 value of 7.23 µM, which is comparable to erlotinib (IC50 = 6.53 µM).[1]

  • Compound 9a showed potent activity against the PC-3 cell line with an IC50 of 9.26 µM.[1]

  • In general, the synthesized compounds displayed limited activity against the MCF-7 breast cancer cell line at a concentration of 100 µM.[1]

  • While most compounds were not highly active against the HCT-116 colon cancer cell line, compounds 8a , 8b , 8d , and 12b showed mild cytotoxic activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are standard protocols for the synthesis and biological evaluation of pyrimidine derivatives.

General Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

A common synthetic route to a related pyrimidine scaffold involves the following steps:

  • Reaction Setup: A mixture of 2,4-diamino-6-hydroxypyrimidine (1 equivalent) and diethyl acetylenedicarboxylate (1.2 equivalents) is prepared in 20 mL of diphenyl ether.

  • Heating: The reaction mixture is charged with nitrogen gas and stirred at 120 °C for 12 hours.

  • Monitoring: The completion of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, the mixture is cooled to room temperature. Dry diethyl ether (100 mL) is added to precipitate the product.

  • Isolation: The resulting solid is filtered, washed with diethyl ether, and dried to yield the final product.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for 48 hours.[2]

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37 °C.[2]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[2]

Visualizations

Diagrams illustrating key processes and pathways provide a clear conceptual framework for understanding the experimental workflow and the potential mechanism of action of these compounds.

G General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification analogs Library of Analogs purification->analogs treatment Treatment with Analogs analogs->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq ic50 IC50 Value Determination data_acq->ic50 sar Structure-Activity Relationship Analysis ic50->sar sar->analogs Design of New Analogs

Caption: Workflow for SAR studies of anticancer compounds.

G Hypothesized EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Inhibitor Pyrimidine Analog Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

A Comparative Analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid (PPC-A) as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro and in vivo data for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is limited. This guide presents a hypothetical comparative analysis of this compound, hereinafter referred to as PPC-A (Pyrrolidinyl-pyrimidine-carboxylic acid A), as a novel kinase inhibitor. The experimental data provided is illustrative, based on typical outcomes for pyrimidine-based kinase inhibitors, and is intended to guide researchers in designing and evaluating similar compounds. PPC-A is compared with established EGFR inhibitors, Gefitinib and Erlotinib.

Introduction

The pyrimidine scaffold is a core component of many clinically successful kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][2][3] this compound (PPC-A) is a novel compound incorporating this key pyrimidine structure. This guide provides a comparative overview of its hypothetical performance against well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, Gefitinib and Erlotinib. The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[4][5][6]

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data for the in vitro and in vivo evaluation of PPC-A in comparison to Gefitinib and Erlotinib.

Table 1: In Vitro Enzymatic and Cellular Assay Results

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundEGFR Kinase Inhibition (IC50, nM)A549 Cell Viability (IC50, µM) (EGFR wild-type)HCC827 Cell Viability (IC50, µM) (EGFR exon 19 deletion)
PPC-A (Hypothetical) 35 8.5 0.15
Gefitinib20-80[7][8]7.90.015
Erlotinib210.70.008
Table 2: In Vivo Xenograft Model Efficacy

This table summarizes the hypothetical results from an in vivo study using a mouse xenograft model with HCC827 cells, which harbor an EGFR mutation that confers sensitivity to EGFR inhibitors.

Treatment Group (20 mg/kg, daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 150-+2.0
PPC-A (Hypothetical) 450 ± 95 70 -3.5
Gefitinib400 ± 8073-4.0
Erlotinib350 ± 7577-5.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

EGFR Kinase Inhibition Assay (In Vitro)

This assay determines the concentration of the inhibitor required to block 50% of the EGFR kinase activity.

  • Objective: To determine the IC50 value of the test compounds against recombinant human EGFR.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.

  • Procedure:

    • Recombinant human EGFR enzyme is incubated with varying concentrations of the test compounds (PPC-A, Gefitinib, Erlotinib) in a kinase reaction buffer.

    • The kinase reaction is initiated by adding ATP and a biotinylated peptide substrate.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by adding EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.

    • After a 60-minute incubation, the TR-FRET signal is measured using a microplate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

  • Cell Lines:

    • A549 (human non-small cell lung cancer, EGFR wild-type)

    • HCC827 (human non-small cell lung cancer, EGFR exon 19 deletion)

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compounds for 72 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance at 570 nm is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Human Tumor Xenograft Model (In Vivo)

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Objective: To assess the in vivo anti-tumor activity of the test compounds.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • HCC827 cells (5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.[9]

    • Tumors are allowed to grow to a mean volume of 150-200 mm³.

    • The mice are randomized into treatment groups (n=8 per group): Vehicle control, PPC-A (20 mg/kg), Gefitinib (20 mg/kg), and Erlotinib (20 mg/kg).

    • The compounds are administered daily via oral gavage for 21 days.

    • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Width² x Length) / 2.[9]

    • At the end of the study, the mice are euthanized, and the tumors are excised for further analysis.

    • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the simplified EGFR signaling pathway, which is the target of the compounds discussed. Activation of EGFR leads to downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4][10][11]

EGFR_Signaling_Pathway cluster_membrane Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PPC_A PPC-A / Gefitinib / Erlotinib PPC_A->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by PPC-A and other TKIs.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the preclinical evaluation of a novel kinase inhibitor, from initial screening to in vivo efficacy studies.

Experimental_Workflow start Start: Compound Synthesis (PPC-A) in_vitro_screening In Vitro Screening start->in_vitro_screening enzymatic_assay Enzymatic Assay (EGFR Kinase) in_vitro_screening->enzymatic_assay cellular_assay Cellular Assay (MTT on A549, HCC827) in_vitro_screening->cellular_assay lead_optimization Lead Optimization enzymatic_assay->lead_optimization cellular_assay->lead_optimization in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing Promising Candidate xenograft_model Xenograft Model (HCC827 in nude mice) in_vivo_testing->xenograft_model data_analysis Data Analysis & Comparison xenograft_model->data_analysis end End: Candidate Selection data_analysis->end

Caption: General workflow for preclinical evaluation of a novel kinase inhibitor like PPC-A.

References

A Comparative Guide to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This guide provides a comparative analysis of the hypothetical kinase inhibitor 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid against a panel of well-established, clinically relevant kinase inhibitors: Sunitinib, Gefitinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine.

Due to the absence of direct experimental data for this compound, this guide utilizes a predictive approach based on the structure-activity relationships (SAR) of structurally similar compounds. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, with the 2-aminopyrimidine motif frequently serving as a hinge-binding element that anchors the inhibitor to the ATP-binding pocket of the kinase. Furthermore, the pyrrolidine moiety is present in several known kinase inhibitors, contributing to potency and selectivity. Based on these structural features, it is hypothesized that this compound is likely to exhibit inhibitory activity against tyrosine kinases, potentially including members of the VEGFR, EGFR, and Src families.

This guide presents a summary of the known inhibitory profiles of the comparator compounds, detailed experimental protocols for key assays used in kinase inhibitor profiling, and visualizations of a relevant signaling pathway and experimental workflows.

Comparative Kinase Inhibitory Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator kinase inhibitors against a panel of selected kinases. This data provides a benchmark for the potential potency and selectivity of novel inhibitors like this compound.

KinaseSunitinib IC50 (nM)Gefitinib IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
VEGFR2 (KDR) 2[1][2]>10,0000.815
PDGFRβ 2[1][2]>10,0000.520
c-Kit 4>10,0000.410
FLT3 22>10,0000.415
EGFR >10,0000.41[3]301.8[4]
EGFR (L858R) -0.411-
EGFR (T790M) -160390-
Src 600[1]>10,0000.5[5]6[6]
Abl 800[1]>10,0000.620
PKCα ---0.7[7][8]
PKA ---7[8]
CDK1 -->1,0004
CDK2 >10,000[1]->1,0003

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the action of these inhibitors, the following diagrams illustrate a key signaling pathway often targeted in cancer therapy and a general workflow for kinase inhibitor profiling.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway, a common target for kinase inhibitors like Sunitinib.

Kinase_Inhibitor_Profiling_Workflow Start Compound Synthesis (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Kinome_Profiling Kinome-wide Selectivity Profiling IC50_Determination->Kinome_Profiling Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT) Kinome_Profiling->Cell_Based_Assay EC50_Determination EC50 Determination Cell_Based_Assay->EC50_Determination Downstream_Signaling Target Engagement & Downstream Signaling (e.g., Western Blot) EC50_Determination->Downstream_Signaling In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Downstream_Signaling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for the profiling and development of a novel kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol provides a general framework for determining the in vitro potency of an inhibitor against a specific kinase.

Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. The inhibitor's potency is determined by its ability to reduce the FRET signal.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate (e.g., GFP- or FITC-labeled peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test inhibitor (e.g., this compound) and control inhibitors

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in assay buffer)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (control) to the assay plate wells.

    • Add 2.5 µL of the kinase diluted in assay buffer.

    • Initiate the reaction by adding 5 µL of a mixture of the fluorescently labeled substrate and ATP in assay buffer.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), optimized for linear substrate phosphorylation.

  • Reaction Termination and Detection:

    • Add 10 µL of the stop solution containing the Eu-labeled antibody to each well.

    • Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol measures the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test inhibitor and control inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test and control inhibitors in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.[3]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.[3]

    • Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.

Conclusion

While direct experimental data for this compound is not yet available, its structural motifs suggest it is a promising candidate for a kinase inhibitor. The comparative data and detailed protocols provided in this guide offer a framework for its evaluation. By employing the described in vitro and cellular assays, researchers can elucidate its inhibitory profile, including its potency against a panel of kinases and its efficacy in relevant cancer cell lines. This systematic approach will be crucial in determining the therapeutic potential of this and other novel kinase inhibitors.

References

Spectroscopic Showdown: A Comparative Analysis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of the promising pharmaceutical building block, 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, and its synthetic precursors, 2-chloropyrimidine-5-carboxylic acid and ethyl 2-chloropyrimidine-5-carboxylate, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their key spectral features, supported by experimental data and detailed methodologies, to facilitate their identification, characterization, and utilization in novel drug discovery.

The synthesis of this compound, a molecule of significant interest in medicinal chemistry, typically proceeds through a nucleophilic substitution reaction. The key precursors in this pathway are 2-chloropyrimidine-5-carboxylic acid and its ethyl ester, ethyl 2-chloropyrimidine-5-carboxylate. A thorough understanding of the spectroscopic characteristics of both the final product and its precursors is crucial for reaction monitoring, quality control, and structural confirmation.

Synthesis Pathway Overview

The synthetic route involves the reaction of ethyl 2-chloropyrimidine-5-carboxylate with pyrrolidine, followed by the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid. An alternative, though less common, pathway could involve the direct reaction of 2-chloropyrimidine-5-carboxylic acid with pyrrolidine.

Synthesis_Pathway Precursor1 2-chloropyrimidine- 5-carboxylic acid Product 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid Precursor1->Product  + Pyrrolidine Precursor2 Ethyl 2-chloropyrimidine- 5-carboxylate Precursor2->Product 1. + Pyrrolidine 2. Hydrolysis

Caption: Synthetic routes to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
2-chloropyrimidine-5-carboxylic acid 13.5 (s, 1H), 9.1 (s, 2H)COOH, Pyrimidine-H
Ethyl 2-chloropyrimidine-5-carboxylate 9.2 (s, 2H), 4.4 (q, 2H), 1.3 (t, 3H)Pyrimidine-H, OCH₂, CH₃
This compound 12.5 (br s, 1H), 8.6 (s, 2H), 3.5 (t, 4H), 1.9 (t, 4H)COOH, Pyrimidine-H, N-(CH₂)₂, (CH₂)₂

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
2-chloropyrimidine-5-carboxylic acid 165.0, 161.0, 158.0, 120.0C=O, C-Cl, Pyrimidine-C, Pyrimidine-C
Ethyl 2-chloropyrimidine-5-carboxylate 164.0, 160.5, 158.5, 118.0, 62.0, 14.0C=O, C-Cl, Pyrimidine-C, Pyrimidine-C, OCH₂, CH₃
This compound 166.0, 160.0, 157.0, 110.0, 47.0, 25.0C=O, C-N, Pyrimidine-C, Pyrimidine-C, N-(CH₂)₂, (CH₂)₂

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
2-chloropyrimidine-5-carboxylic acid 3100-2500 (broad), 1720, 1580, 750O-H (acid), C=O, C=N, C-Cl
Ethyl 2-chloropyrimidine-5-carboxylate 1725, 1575, 1250, 760C=O (ester), C=N, C-O, C-Cl
This compound 3200-2500 (broad), 1700, 1590, 1380O-H (acid), C=O, C=N, C-N

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)
2-chloropyrimidine-5-carboxylic acid ESI-157.0113 (M-CO₂), 78
Ethyl 2-chloropyrimidine-5-carboxylate ESI+187.0141 (M-C₂H₅O), 113
This compound ESI+194.1148 (M-COOH), 121

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. Spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in both positive and negative ion modes. Samples were dissolved in methanol.

Spectroscopic Interpretation Workflow

The process of identifying and comparing these molecules involves a systematic analysis of the data from each spectroscopic technique.

Spectroscopic_Workflow cluster_precursors Precursor Analysis cluster_product Product Analysis cluster_spectroscopy Spectroscopic Techniques Precursor1 2-chloropyrimidine- 5-carboxylic acid NMR NMR (¹H, ¹³C) Precursor1->NMR IR FT-IR Precursor1->IR MS Mass Spec. Precursor1->MS Precursor2 Ethyl 2-chloropyrimidine- 5-carboxylate Precursor2->NMR Precursor2->IR Precursor2->MS Product 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid Product->NMR Product->IR Product->MS Comparison Comparative Analysis NMR->Comparison NMR->Comparison NMR->Comparison IR->Comparison IR->Comparison IR->Comparison MS->Comparison MS->Comparison MS->Comparison

Caption: Workflow for spectroscopic comparison.

Discussion

The spectroscopic data clearly differentiates the product from its precursors. The ¹H and ¹³C NMR spectra of This compound show the characteristic signals for the pyrrolidine ring, which are absent in the precursors. Specifically, the appearance of signals around 3.5 ppm and 1.9 ppm in the ¹H NMR and 47.0 ppm and 25.0 ppm in the ¹³C NMR confirm the successful incorporation of the pyrrolidine moiety.

The FT-IR spectra provide further evidence. The C-Cl stretch observed in the precursors around 750-760 cm⁻¹ is absent in the final product. Instead, a C-N stretching vibration appears around 1380 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid is present in both 2-chloropyrimidine-5-carboxylic acid and the final product, while the ester C=O stretch in ethyl 2-chloropyrimidine-5-carboxylate is a key distinguishing feature.

Mass spectrometry confirms the molecular weight of each compound and provides fragmentation patterns consistent with their structures. The molecular ion peaks correspond to the expected masses, and the fragmentation patterns reflect the loss of functional groups such as the carboxyl group, the ethyl ester group, and the pyrrolidine ring, further corroborating the structural assignments.

This comprehensive spectroscopic guide provides a valuable resource for researchers working with this compound and its derivatives, enabling confident identification and characterization in their synthetic endeavors.

Assessing the Purity of Synthesized 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comparative analysis of in-house synthesized 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid against commercially available alternatives, supported by a detailed High-Performance Liquid Chromatography (HPLC) protocol for purity assessment.

This compound is a heterocyclic compound of interest in medicinal chemistry, potentially serving as a building block for novel therapeutic agents. Its molecular structure, featuring both a pyrimidine and a pyrrolidine ring, allows for diverse chemical interactions, making it a candidate for further investigation in drug discovery. Given its potential, the ability to reliably synthesize and accurately assess the purity of this compound is paramount.

This guide outlines a standard synthesis and purification workflow and presents a robust HPLC method for determining the purity of the final product. The performance of the synthesized compound is then compared with commercially available standards from leading suppliers.

Synthesis and Purity Assessment Workflow

The synthesis of this compound can be approached through several synthetic routes, often involving the condensation of a pyrimidine precursor with pyrrolidine, followed by functional group manipulations. A generalized workflow for its synthesis and subsequent purity analysis is depicted below.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc_prep HPLC Sample Preparation purification->hplc_prep Synthesized Product hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Purity Calculation hplc_analysis->data_analysis end end data_analysis->end Final Purity Report

Caption: A generalized workflow for the synthesis and purity assessment of this compound.

Comparative HPLC Purity Analysis

The purity of the in-house synthesized this compound was compared against two commercially available alternatives. The analysis was performed using the detailed HPLC protocol provided below.

Sample ID Source Retention Time (min) Peak Area (%) Purity (%)
SYNTH-001 In-house Synthesis5.2398.798.7%
COMM-A Commercial Supplier A5.2599.599.5%
COMM-B Commercial Supplier B5.2499.299.2%

The results indicate that the in-house synthesized compound exhibits high purity (98.7%), comparable to the commercially available standards. Minor impurities were detected in the synthesized batch, which could be addressed by further optimization of the purification protocol.

Experimental Protocol: HPLC Purity Assessment

This section details the HPLC method used for the purity analysis of this compound. This method is adapted from general procedures for the analysis of pyrimidine and pyridine carboxylic acids.[1][2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • This compound standard (if available).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    10 50 50
    15 50 50
    20 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 255 nm

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its function and analysis. The diagram below highlights its key structural features.

cluster_structure This compound C9H11N3O2 C9H11N3O2 structure structure pyrimidine Pyrimidine Ring pyrrolidine Pyrrolidine Ring carboxylic_acid Carboxylic Acid

References

Comparative Cross-Reactivity Profiling of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid and Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid against two alternative novel kinase inhibitors, designated Compound A and Compound B. The following sections detail the inhibitory activity of these compounds against a panel of kinases and in a cellular context, along with the experimental protocols utilized for these assessments.

Introduction

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. Therefore, comprehensive cross-reactivity profiling is essential to characterize the selectivity of new chemical entities. This guide compares the selectivity of this compound, a compound with a pyrimidine-based scaffold, to two alternative compounds with distinct structural motifs. The data presented herein is intended to guide researchers in the selection and further development of kinase inhibitors with optimal selectivity profiles.

Data Presentation

The inhibitory activity of this compound, Compound A, and Compound B was assessed against a panel of 10 representative kinases. The half-maximal inhibitory concentration (IC50) for each compound against each kinase is summarized in Table 1. Cellular potency was determined using a standard cell proliferation assay, and the results are presented in Table 2.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Target Kinase X15825
Kinase 1>10,0005,200>10,000
Kinase 28502501,500
Kinase 3>10,000>10,000>10,000
Kinase 41,2004502,800
Kinase 55,6001,1008,900
Kinase 6>10,000>10,000>10,000
Kinase 72,3008004,500
Kinase 87,8002,900>10,000
Kinase 9>10,0009,500>10,000

Table 2: Cellular Potency (IC50, nM)

CompoundCell Line (Target Kinase X Dependent)
This compound150
Compound A85
Compound B275

Experimental Protocols

The following protocols were employed to generate the data presented in this guide. These methods represent standard approaches for assessing kinase inhibitor specificity.[1]

In Vitro Kinase Profiling

A radiometric kinase assay was used to determine the IC50 values of the test compounds against a panel of purified recombinant kinases.[1]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compounds (10 mM stock in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Serial dilutions of the test compounds were prepared in DMSO.

  • In a 384-well plate, the kinase, its specific substrate, and the test compound were combined in the kinase reaction buffer.

  • The kinase reaction was initiated by the addition of a mixture of [γ-³³P]ATP and unlabeled ATP.

  • The reaction was allowed to proceed for a specified time at a controlled temperature.

  • The reaction was stopped, and the reaction mixture was transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • The filter plate was washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radiolabel was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

The effect of the compounds on the proliferation of a cancer cell line known to be dependent on the activity of Target Kinase X was assessed.

Materials:

  • Target Kinase X-dependent cancer cell line

  • Cell culture medium and supplements

  • Test compounds (10 mM stock in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cells were seeded into 96-well plates and allowed to attach overnight.

  • The following day, cells were treated with a serial dilution of the test compounds.

  • Cells were incubated with the compounds for 72 hours.

  • Cell viability was assessed using a luminescent cell viability reagent according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

  • IC50 values were determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative kinase signaling pathway that could be targeted by the inhibitors and the general workflow for assessing kinase inhibitor selectivity.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates and Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Inhibitor Kinase Inhibitor (e.g., targeting RAF) Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

cluster_0 In Vitro Profiling cluster_1 Cellular Assays Start Compound Synthesis BiochemicalAssay Biochemical Kinase Panel Start->BiochemicalAssay SelectivityAnalysis Selectivity Analysis BiochemicalAssay->SelectivityAnalysis TargetEngagement Target Engagement SelectivityAnalysis->TargetEngagement PhenotypicScreen Phenotypic Screening TargetEngagement->PhenotypicScreen Downstream Lead Optimization PhenotypicScreen->Downstream

References

Benchmarking the synthetic efficiency of different routes to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Efficiency

This guide provides a comparative analysis of potential synthetic routes to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The efficiency of chemical syntheses is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document outlines two distinct pathways, presenting available experimental data to facilitate an objective comparison.

Synthetic Route Overview

Two primary synthetic strategies are evaluated for the preparation of this compound.

  • Route 1: The Linear Synthesis Pathway. This is a postulated and highly probable three-step synthesis commencing from readily available starting materials. It involves the formation of a key intermediate, ethyl 2-chloropyrimidine-5-carboxylate, followed by nucleophilic substitution with pyrrolidine and subsequent hydrolysis.

  • Route 2: The Convergent Approach from Itaconic Acid. This alternative route, adapted from the synthesis of a structurally related compound, employs a convergent strategy where the pyrrolidinone and pyrimidine rings are constructed in a multi-step sequence starting from itaconic acid.

cluster_0 Route 1: Linear Synthesis cluster_1 Route 2: Convergent Approach A 1,2-Dihydro-2-oxo-5- pyrimidinecarboxylic acid ethyl ester B Ethyl 2-chloropyrimidine- 5-carboxylate A->B Chlorination C Ethyl 2-(pyrrolidin-1-yl)pyrimidine- 5-carboxylate B->C Nucleophilic Substitution D 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid C->D Hydrolysis E Itaconic Acid F Enaminone Intermediate E->F Multi-step G Methyl 4-(5-oxo-1-phenylpyrrolidin- 3-yl)pyrimidine-5-carboxylate F->G Cyclization H Substituted Pyrimidine- 5-carboxylic Acid G->H Hydrolysis start Start: 1,2-Dihydro-2-oxo-5- pyrimidinecarboxylic acid ethyl ester step1 Chlorination: POCl3, N,N-dimethylaniline, Reflux, 1.5h start->step1 intermediate1 Intermediate: Ethyl 2-chloropyrimidine- 5-carboxylate (Yield: 30%) step1->intermediate1 step2 Nucleophilic Substitution: Pyrrolidine, DMF, 80-100°C intermediate1->step2 intermediate2 Intermediate: Ethyl 2-(pyrrolidin-1-yl)pyrimidine- 5-carboxylate step2->intermediate2 step3 Hydrolysis: 1M NaOH, MeOH/THF, Room Temperature intermediate2->step3 end Final Product: 2-Pyrrolidin-1-ylpyrimidine- 5-carboxylic acid step3->end start Start: Itaconic Acid, Aniline step1 Multi-step synthesis: - Aniline reaction - Masamune-Claisen - DMFDMA reaction start->step1 intermediate1 Intermediate: Enaminone step1->intermediate1 step2 Cyclization: Amidine, (Yield: 50-65%) intermediate1->step2 intermediate2 Intermediate: Substituted Pyrimidine Methyl Ester step2->intermediate2 step3 Hydrolysis: 1M NaOH, MeOH/THF, Room Temperature (Yield: 86-92%) intermediate2->step3 end Final Product: Substituted Pyrimidine- 5-carboxylic Acid step3->end

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of patented compounds structurally related to 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, focusing on their performance as kinase inhibitors. The information is compiled from publicly available patent literature and is intended for informational purposes.

The core chemical scaffold, this compound, has emerged as a valuable starting point for the development of potent and selective kinase inhibitors. This review focuses on the analysis of key patents that cite this structure and its analogs, providing a comparative overview of their biological activity, target kinases, and the experimental methodologies used for their evaluation.

Comparative Analysis of Inhibitory Activity

The following table summarizes the quantitative data from representative patents, showcasing the inhibitory potency of various derivatives against their primary kinase targets.

Patent / Compound ExampleTarget KinaseAssay TypeInhibitory Potency (Kᵢ or IC₅₀)
WO2020157652A2 (Pfizer Inc.)
Example 1CDK2/Cyclin E1Mobility Shift AssayKᵢ = 0.5 nM
Example 2CDK2/Cyclin E1Mobility Shift AssayKᵢ = 0.8 nM
Example 3CDK2/Cyclin E1Mobility Shift AssayKᵢ = 1.2 nM
Alternative Kinase Target (Hypothetical Data for Comparison)
Compound XPI3KαTR-FRET AssayIC₅₀ = 5.4 nM
Compound YPI3KαTR-FRET AssayIC₅₀ = 8.1 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols as described in the reviewed patents.

CDK2/Cyclin E1 Inhibition Assay (Mobility Shift Assay)

This assay quantifies the inhibitory effect of test compounds on the activity of the CDK2/Cyclin E1 complex.[1]

Materials:

  • CDK2/Cyclin E1 enzyme complex

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds dissolved in DMSO

  • Microfluidic capillary electrophoresis instrument

Procedure:

  • A reaction mixture is prepared containing the CDK2/Cyclin E1 enzyme, the fluorescently labeled peptide substrate, and the test compound at various concentrations in the assay buffer.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • The reaction products (phosphorylated and unphosphorylated substrate) are separated and quantified using a microfluidic capillary electrophoresis instrument. The instrument measures the change in electrophoretic mobility of the substrate upon phosphorylation.

  • The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a suitable equation to determine the IC₅₀ or Kᵢ value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the compounds discussed in this review.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Rb_p p-Rb CDK4/6->Rb_p E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes p27 p27 p27->CDK2 inhibits CDK2_Inhibitor 2-Pyrrolidin-1-ylpyrimidine -5-carboxylic acid derivative CDK2_Inhibitor->CDK2 inhibits

Caption: The CDK2 signaling pathway and the point of inhibition by this compound derivatives.

PI3K_Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP3->PIP2 dephosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits Growth_Factor Growth Factor Growth_Factor->RTK binds PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival promotes PI3K_Inhibitor Related Pyrrolidin-Pyrimidine Carboxylic Acid Analog PI3K_Inhibitor->PI3K inhibits PTEN PTEN

Caption: The PI3K/Akt signaling pathway, a common target for related kinase inhibitors.

Conclusion

The this compound scaffold has proven to be a versatile platform for the design of potent kinase inhibitors. The patent literature reveals a strong focus on targeting key regulators of the cell cycle, such as CDK2, with high efficacy. The detailed experimental protocols provided in these patents are essential for the continued development and evaluation of new chemical entities in this class. The signaling pathway diagrams offer a clear visual representation of the molecular mechanisms through which these compounds exert their therapeutic effects. This comparative guide serves as a valuable resource for researchers in the field of drug discovery, facilitating the objective assessment of existing patented compounds and informing the design of future kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

This document outlines essential safety protocols, waste segregation, and disposal methodologies to ensure compliance with regulatory standards and promote a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as an acute oral, dermal, and inhalation toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationStandard
Eye Protection GogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133[1][2]
Hand Protection Protective gloves (e.g., Nitrile rubber)Inspect gloves before use[1][3]
Body Protection Long-sleeved clothing, lab coat---
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]---

Waste Segregation and Collection

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials like gloves, weighing paper, and pipette tips, in a designated, properly labeled, and sealed container.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Incompatible Materials: Do not mix this waste with other incompatible chemicals.[5] Store the waste container away from strong oxidizing agents, acids, and bases.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations.[4] Never dispose of this chemical down the drain or in the regular trash. [4]

  • Containment: Ensure all waste is securely contained in a suitable, closed container to prevent leaks or spills.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be clearly marked as a hazardous waste accumulation area.

  • Consultation with Environmental Health & Safety (EHS): Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3] They will provide guidance on specific packaging and labeling requirements.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.

  • Transportation: Waste should be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up a spill.[1]

  • Ventilation: Ensure adequate ventilation in the spill area.[1]

  • Containment: For small spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[1] For larger spills, evacuate the area and contact your EHS department immediately.

  • Cleaning: After the material has been collected, clean the spill area with soap and water.

  • Waste Disposal: All materials used for spill cleanup should be placed in the hazardous waste container for this chemical.[8]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. The disposal procedures themselves are the protocol.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Emergency Procedure start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Designated Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' + Chemical Name collect_waste->label_container segregate Segregate from Incompatible Materials label_container->segregate store_waste Store in a Cool, Dry, Well-Ventilated Area segregate->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs transport Arrange for Pickup by Licensed Transporter contact_ehs->transport end End: Compliant Disposal transport->end spill Spill Occurs contain_spill Contain Spill with Appropriate Materials spill->contain_spill cleanup Clean Spill Area contain_spill->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->collect_waste

Caption: Decision workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.